molecular formula C10H18N2O3 B595890 Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate CAS No. 1272756-08-7

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Katalognummer: B595890
CAS-Nummer: 1272756-08-7
Molekulargewicht: 214.265
InChI-Schlüssel: XLJWSAASCBSTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS 1272756-08-7) is a high-purity piperidine derivative offered for research and development purposes. With a molecular formula of C 10 H 18 N 2 O 3 and a molecular weight of 214.26 g/mol, this compound features both a methyl ester and a dimethylcarbamoyl group on the piperidine ring . Piperidine is a fundamental scaffold in medicinal chemistry, present in more than twenty classes of pharmaceuticals and numerous alkaloids . Derivatives of nipecotic acid (piperidine-3-carboxylic acid), which share a similar structural core, are investigated for their potential as multi-targeting agents in neurodegenerative research, exploring mechanisms such as acetylcholinesterase inhibition and the mitigation of oxidative stress . Furthermore, the carboxylate group of related compounds can serve as a key recognition element for targeting enzyme active sites, such as the carboxylate-binding pocket in β-lactamases, suggesting potential utility in the design of novel enzyme inhibitors . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care, as it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-11(2)10(14)12-6-4-5-8(7-12)9(13)15-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWSAASCBSTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-08-7
Record name 3-Piperidinecarboxylic acid, 1-[(dimethylamino)carbonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS: 1272756-08-7, Molecular Formula: C₁₀H₁₈N₂O₃).[1][2][][4][5] As a key intermediate in medicinal chemistry and drug development, the unambiguous structural confirmation of this molecule is paramount. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By correlating established spectroscopic principles with the molecule's distinct structural features—a piperidine core, a methyl ester, and a dimethylcarbamoyl group—this guide serves as a robust reference for compound verification and quality control. Detailed, field-proven protocols for data acquisition are provided for each technique, ensuring methodological integrity and reproducibility.

Introduction and Molecular Structure

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a disubstituted piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, and modifications at the N-1 and C-3 positions significantly influence the molecule's physicochemical properties and biological activity. Accurate characterization is therefore the foundational step in its application.

The structure consists of three key regions, each contributing distinct spectroscopic signatures:

  • Piperidine Ring: A saturated heterocyclic core providing a complex aliphatic proton and carbon environment.

  • Methyl Ester Group: Located at the C-3 position, featuring a carbonyl carbon and a methoxy group.

  • N,N-Dimethylcarbamoyl Group: An amide functionality at the N-1 position, featuring a second carbonyl and two N-methyl groups.

Chemical Structure:

Figure 1: Chemical structure of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

This guide will systematically deconstruct the predicted spectroscopic output from ¹H NMR, ¹³C NMR, IR, and MS, providing a detailed interpretive framework and actionable experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to restricted rotation around the amide C-N bond, the signals for the N-methyl groups are expected to be non-equivalent at room temperature.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to reveal the distinct electronic environments of all 18 protons. The piperidine ring protons will present as a series of complex, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration Rationale
Piperidine Ring Protons (CH₂, CH) 1.50 - 4.20 Multiplets (m) 9H The protons on the saturated ring are diastereotopic and coupled to each other, resulting in complex splitting patterns. Protons alpha to the nitrogen and the ester group will be the most downfield.
N-Methyl Protons (N(CH₃)₂) 2.80 - 3.10 Two Singlets (s) 6H Due to the high rotational barrier of the amide bond, these two methyl groups are in different chemical environments, leading to two distinct singlets.[6][7]

| Ester Methyl Protons (OCH₃) | ~3.65 | Singlet (s) | 3H | This is a typical chemical shift for methyl ester protons, which are deshielded by the adjacent oxygen atom. |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures data integrity through systematic preparation and parameterization.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.[8]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[8][9]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.[9] Ensure no particulate matter is present.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Set the probe to the desired temperature (typically 25 °C).

    • Acquire the spectrum using standard parameters: a 45° pulse width, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.[10]

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Workflow Diagram: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 5-10 mg in ~0.7 mL CDCl₃ p2 Add TMS Standard p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Lock, Tune, Shim p3->a1 a2 Set Parameters (pw, at, d1) a1->a2 a3 Acquire FID (16 scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Calibrate d1->d2 d3 Integrate & Analyze d2->d3

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale
Ester Carbonyl (C=O) 170 - 175 The ester carbonyl is typically found in this downfield region.[11][12]
Amide Carbonyl (C=O) 165 - 170 The amide carbonyl is slightly upfield compared to the ester due to electron donation from the nitrogen atom.[13][14]
Ester Methyl (OCH₃) 50 - 55 A typical chemical shift for a carbon singly bonded to an oxygen.[12]
Piperidine Ring (CH₂, CH) 20 - 60 Carbons of the saturated ring. Carbons adjacent to nitrogen and the ester group will be more deshielded.

| N-Methyl Carbons (N(CH₃)₂) | 35 - 40 | These carbons are adjacent to the electron-withdrawing amide group and nitrogen, placing them in this region. Two distinct signals may be observed due to slow C-N bond rotation. |

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 20-50 mg of the compound.[8]

    • Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Instrument Setup & Acquisition:

    • Use the same locked and shimmed sample from ¹H NMR analysis.

    • Acquire a proton-decoupled spectrum.

    • Use a wider spectral width (e.g., -10 to 220 ppm) compared to ¹H NMR.

    • Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.[15]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

    • Identify and list the chemical shifts of all ten carbon signals.

Workflow Diagram: ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve 20-50 mg in ~0.7 mL CDCl₃ p2 Transfer to NMR Tube p1->p2 a1 Lock & Shim p2->a1 a2 Proton Decouple a1->a2 a3 Acquire FID (1024+ scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Calibrate d1->d2 d3 Peak Picking d2->d3

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
Ester C=O 1750 - 1735 Strong Stretch
Amide C=O 1680 - 1630 Strong Stretch
C-H (sp³) 2950 - 2850 Medium-Strong Stretch
C-O (Ester) 1300 - 1150 Strong Stretch

| C-N (Amide/Piperidine) | 1250 - 1020 | Medium | Stretch |

Causality of Carbonyl Frequencies: The ester carbonyl (C=O) is predicted to absorb at a higher frequency than the amide carbonyl.[14][16][17][18] This is because the lone pair on the amide nitrogen is more available for resonance with the carbonyl group, which weakens the C=O double bond character and lowers its stretching frequency compared to the ester, where the oxygen lone pair is less donating.

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.[19][20]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

  • Data Processing:

    • The software automatically performs the background subtraction.

    • Identify the wavenumbers (cm⁻¹) for all significant absorption peaks.

    • Correlate the observed peaks with the functional groups predicted in Table 3.

Workflow Diagram: FT-IR (ATR) Spectroscopy

G cluster_prep Instrument Prep cluster_acq Sample Analysis cluster_proc Data Analysis p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 a1 Apply Sample to Crystal p2->a1 a2 Apply Pressure a1->a2 a3 Collect Sample Spectrum a2->a3 d1 Background Subtraction a3->d1 d2 Identify Peak Wavenumbers d1->d2 d3 Correlate with Functional Groups d2->d3

Caption: Workflow for FT-IR (ATR) analysis.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is used to determine the exact molecular weight and elemental formula, and to study fragmentation patterns for structural confirmation.[21][22]

Predicted Molecular Ion:

  • Molecular Formula: C₁₀H₁₈N₂O₃

  • Monoisotopic Mass: 214.1317 g/mol

  • Predicted [M+H]⁺ Ion (m/z): 215.1390

Predicted Fragmentation Pattern: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[23][24][25] Common fragmentation pathways involve α-cleavage (cleavage of the bond adjacent to the nitrogen) and ring-opening reactions.

Table 4: Predicted Major Fragment Ions in ESI-MS/MS

Predicted m/z Possible Fragment Ion/Neutral Loss Rationale
170.1492 [M+H - C₂H₅N]⁺ Loss of the dimethylamino group as dimethylamine.
142.1179 [M+H - C₃H₇NO]⁺ Cleavage of the entire carbamoyl group.
114.0913 [M+H - C₄H₇O₂ - C₂H₅N]⁺ Complex fragmentation involving ring cleavage and loss of substituents.

| 72.0811 | [C₄H₁₀N]⁺ | Fragment corresponding to the protonated dimethylcarbamoyl moiety. |

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform a serial dilution to create a final sample concentration of ~1-10 µg/mL in a mobile-phase compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[26][27]

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrument Setup & Acquisition (ESI-Q-TOF):

    • The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system.

    • Set the ESI source to positive ion mode.

    • Acquire a full scan MS spectrum to identify the [M+H]⁺ precursor ion (e.g., scanning m/z 50-500).

    • Perform a product ion scan (MS/MS) on the precursor ion (m/z 215.14) to generate the fragmentation spectrum. Optimize collision energy to achieve a rich fragmentation pattern.

  • Data Analysis:

    • Determine the exact mass of the parent ion and use it to confirm the elemental formula (C₁₀H₁₈N₂O₃).

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Correlate the observed fragments with the predicted fragmentation pathways to confirm the molecular structure.

Workflow Diagram: Mass Spectrometry (LC-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Prepare Dilute Solution (1-10 µg/mL) p2 Filter into LC Vial p1->p2 a1 LC Separation p2->a1 a2 ESI (+) Full Scan a1->a2 a3 MS/MS on [M+H]⁺ a2->a3 d1 Confirm Exact Mass & Formula a3->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Confirm Structure d2->d3

Caption: Workflow for LC-MS analysis.

Conclusion

The structural elucidation of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate relies on a synergistic application of modern spectroscopic techniques. This guide establishes a predictive framework for its characterization. The ¹H and ¹³C NMR spectra are expected to confirm the carbon-hydrogen backbone and highlight the conformational restriction of the amide bond. FT-IR spectroscopy will verify the presence of the distinct ester and amide carbonyl functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and provide structural details through characteristic fragmentation patterns. The protocols and predicted data herein provide a robust, self-validating system for scientists to confirm the identity and purity of this important chemical entity, ensuring confidence in subsequent research and development activities.

References

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (n.d.). Organic Spectroscopic Analysis. Google Books.
  • ResearchGate. (n.d.). Experimental 1H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

  • University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Feinstein, K. (n.d.). Guide to Spectroscopic Identification of Organic Compounds. Routledge. Retrieved from [Link]

  • Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry. Retrieved from [Link]

  • Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Retrieved from [Link]

  • Royal Society of Chemistry. (2007). Organic Spectroscopic Analysis. Retrieved from [Link]

  • AccelaChem. (n.d.). SY013242. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1272756-08-7 | Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • knguyen.cs.besanthill.org. (n.d.). Spectroscopic Identification Of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • Elsevier. (n.d.). An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • J. Malicka, M. Wilczek, K. Jackowski. (n.d.). Density-dependent NMR chemical shifts of N,N-dimethylformamide in gaseous matrices. Retrieved from [Link]

  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Introduction: The Imperative of Structural Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of Novel Pharmaceutical Compounds: A Case Study of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

In the landscape of contemporary drug development, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of rational drug design.[1][2] The crystal structure of an active pharmaceutical ingredient (API) governs its fundamental physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug's efficacy and safety profile.[3][4][5] This guide provides a comprehensive technical overview of the methodologies employed to determine the crystal structure of a novel compound, using the hypothetical molecule Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate as a practical case study. For researchers, scientists, and drug development professionals, a thorough understanding of this process is not merely academic; it is a critical tool for navigating the complexities of lead optimization, formulation, and intellectual property protection.[4][5]

This document will detail the necessary experimental and computational steps, from the initial synthesis and crystallization of the target compound to the final analysis and interpretation of its three-dimensional structure. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide aims to provide a framework for obtaining high-quality crystallographic data essential for advancing new chemical entities through the development pipeline.

Part 1: Synthesis and Crystallization – The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity and perfection of the crystal are paramount, as they directly impact the quality of the diffraction data and the ultimate resolution of the determined structure.[6][7]

Proposed Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

A plausible synthetic route to the title compound can be envisioned starting from commercially available methyl piperidine-3-carboxylate. The synthesis would involve the reaction of the secondary amine of the piperidine ring with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane. The progress of the reaction would be monitored by techniques such as thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the product would be purified using column chromatography to achieve the high purity required for crystallization.

Experimental Protocol: Single Crystal Growth

The production of a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[6][7] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions) and possess a well-ordered internal structure, free from significant defects.[6][7]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: A small amount of the purified Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is subjected to solubility tests in a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). The goal is to identify a solvent or solvent system in which the compound has moderate solubility.

  • Slow Evaporation:

    • A nearly saturated solution of the compound is prepared in a suitable solvent identified during screening.

    • The solution is filtered to remove any particulate matter.

    • The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent at a constant temperature. .

  • Vapor Diffusion:

    • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir solution of a precipitant.

    • Sitting Drop: A drop of the concentrated solution is mixed with the reservoir solution in a crystallization plate and sealed. Over time, the vapor from the reservoir solution slowly diffuses into the drop, inducing crystallization.[8]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. This decrease in temperature reduces the solubility of the compound, leading to the formation of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and preserve the crystal lattice for data collection.[9]

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) – Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a molecule.[6][7] It relies on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern, which is a function of the arrangement of atoms within the crystal.[7]

Experimental Workflow: From Crystal to Diffraction Pattern

The process of collecting diffraction data involves mounting a single crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are collected by a detector.[6]

scxrd_workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution crystal Single Crystal Selection & Mounting goniometer Goniometer Alignment in X-ray Beam crystal->goniometer Mounting data_collection Data Collection (Rotation & Exposure) goniometer->data_collection Irradiation integration Integration of Diffraction Spots data_collection->integration Raw Data scaling Data Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group solution Structure Solution (Phase Problem) space_group->solution refinement Model Refinement solution->refinement crystal_packing Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B π-π Stacking Molecule_C Molecule C Molecule_A->Molecule_C van der Waals Forces Molecule_B->Molecule_C Hydrogen Bonding (C-H...N)

Sources

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the chemical stability and recommended storage conditions for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS No. 1272756-08-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles and data from structurally related compounds to establish a robust framework for handling and storing this compound, ensuring its integrity for research and development activities.

Introduction and Compound Overview

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a piperidine derivative with a molecular formula of C₁₀H₁₈N₂O₃[1]. Its structure features a piperidine ring N-substituted with a dimethylcarbamoyl group and a methyl ester at the 3-position. This combination of functional groups—a tertiary amine within the ring, a carbamate, and an ester—dictates its chemical reactivity and stability profile. Piperidine scaffolds are of significant interest in medicinal chemistry, and understanding the stability of this particular derivative is crucial for its application as a potential pharmaceutical intermediate.

Inferred Chemical Stability Profile

Direct, empirically determined stability data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is not extensively available in the public domain. However, a detailed analysis of its constituent functional groups allows for a scientifically grounded inference of its stability characteristics. The primary sites susceptible to degradation are the methyl ester and the dimethylcarbamoyl moieties.

Hydrolytic Stability

2.1.1. Ester Hydrolysis: The methyl ester group is the most probable site for hydrolytic degradation. This reaction can be catalyzed by both acid and base.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., sodium hydroxide), the ester is likely to undergo rapid hydrolysis to form the corresponding carboxylate salt and methanol. A technical guide for the synthesis of the related 1-Carbamoylpiperidine-3-carboxylic acid describes the basic hydrolysis of the ethyl ester as a standard procedure, indicating the susceptibility of this functional group to basic conditions[2].

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can also be hydrolyzed back to the carboxylic acid and methanol. This reaction is typically reversible and slower than base-catalyzed hydrolysis.

2.1.2. Carbamoyl Group Stability: The N,N-dimethylcarbamoyl group is generally more resistant to hydrolysis than the methyl ester. However, under forcing acidic or basic conditions, it can also undergo hydrolysis to yield dimethylamine and carbon dioxide (which may be trapped as carbonate or bicarbonate under basic conditions), with the piperidine nitrogen reverting to a secondary amine.

Thermal Stability

The piperidine ring itself is a six-membered saturated heterocycle, which is known to be thermally stable. Studies on the thermal degradation of piperazine and its structural analogs suggest that six-membered rings like piperidine are more stable than five- or seven-membered rings[3]. However, the substituents on the ring can influence the overall thermal stability[3]. While significant degradation of the piperidine ring is not expected under typical laboratory conditions, high temperatures could potentially lead to decomposition, the products of which are not readily predictable without experimental data.

Photostability

There is no specific data on the photostability of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. As a general precaution for complex organic molecules, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photochemical reactions.

Recommended Storage and Handling Conditions

Based on the inferred stability profile and general best practices for chemical storage, the following conditions are recommended to ensure the long-term integrity of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects against atmospheric moisture and oxygen, which could participate in degradation.
Container Store in a tightly closed container.Prevents contamination and exposure to moisture.
Light Protect from light.Avoids potential photochemical degradation.
Ventilation Store in a well-ventilated place.General safety practice for handling chemicals.

These recommendations are consistent with the storage advice for structurally similar compounds like Methyl N-Boc-piperidine-3-carboxylate, which call for storage in a dry, cool, and well-ventilated place in a tightly sealed container[4].

Potential Degradation Pathways

The logical flow of potential degradation can be visualized as follows, highlighting the primary points of molecular vulnerability.

G cluster_main Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_products Potential Products main C₁₀H₁₈N₂O₃ ester_hydrolysis Ester Hydrolysis (Acid/Base Catalyzed) main->ester_hydrolysis H₂O carbamoyl_hydrolysis Carbamoyl Hydrolysis (Forcing Conditions) main->carbamoyl_hydrolysis H₂O thermal_decomp High Temperature Decomposition main->thermal_decomp Heat acid 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid ester_hydrolysis->acid piperidine Methyl piperidine-3-carboxylate carbamoyl_hydrolysis->piperidine fragments Smaller Fragments thermal_decomp->fragments G cluster_setup Experiment Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Solutions in Relevant Solvents aliquot Aliquot into Vials for Each Condition start->aliquot acid Acidic (e.g., 0.1 M HCl) aliquot->acid Expose to base Basic (e.g., 0.1 M NaOH) aliquot->base Expose to neutral Neutral (e.g., Water) aliquot->neutral Expose to heat Elevated Temperature (e.g., 60°C) aliquot->heat Expose to light Photostability Chamber aliquot->light Expose to sampling Sample at Time Points (0, 24, 48, 72h...) acid->sampling base->sampling neutral->sampling heat->sampling light->sampling hplc Analyze by HPLC-UV/MS sampling->hplc quantify Quantify Parent Compound and Degradants hplc->quantify report Generate Stability Report quantify->report

Caption: Workflow for assessing the chemical stability of the target compound.

5.2. Step-by-Step Methodology for Hydrolytic Stability Testing

  • Preparation of Stock Solution: Prepare a stock solution of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Solutions:

    • Acidic: Add a specific volume of the stock solution to 0.1 M hydrochloric acid.

    • Basic: Add the same volume of the stock solution to 0.1 M sodium hydroxide.

    • Neutral: Add the same volume of the stock solution to purified water.

  • Incubation: Incubate the stress solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Quenching: For the acidic and basic samples, neutralize the reaction by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). An HPLC-MS method would be ideal for identifying degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.

Conclusion

While specific stability data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is limited, a thorough analysis of its chemical structure provides a strong basis for understanding its potential stability liabilities. The primary concerns are hydrolysis of the methyl ester, particularly under basic conditions, and to a lesser extent, hydrolysis of the carbamoyl group under more extreme conditions. For routine laboratory use and long-term storage, it is imperative to protect the compound from moisture, excessive heat, and light. The implementation of a formal stability testing program, as outlined, is strongly recommended to definitively establish its stability profile and ensure the reliability of experimental results.

References

  • CATO Research Chemical Inc. (2025). SAFETY DATA SHEETS for Methyl 1-ethyl-4-oxopiperidine-3-carboxylate.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid.
  • TCI Chemicals. (2025). SAFETY DATA SHEET for tert-Butyl (6-Methylpiperidin-3-yl)carbamate (cis- and trans- mixture).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET for Methyl hydrazinocarboxylate.
  • Fisher Scientific. (2010). SAFETY DATA SHEET for 3-Piperidinecarboxylic acid.
  • Capot Chemical Co., Ltd. (2009). MSDS of Methyl 1-methylpiperidine-3-carboxylate.
  • Parchem. (n.d.). Methyl N-BOC-piperidine-3-carboxylate.
  • ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE.
  • PubMed Central. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.
  • BenchChem. (n.d.). Methyl 3-aminopiperidine-1-carboxylate|CAS 471894-94-7.
  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093. Retrieved from [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626. Retrieved from [Link]

  • BLD Pharm. (n.d.). 276248-50-1|(S)-Methyl piperidine-3-carboxylate|BLD Pharm.
  • PubChem. (n.d.). CID 118077621 | C16H30N2O4.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • ScienceDirect. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture.
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate.
  • ResearchGate. (n.d.). Thermal Degradation of Piperazine Blends with Diamines.
  • PubMed. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).
  • PubMed. (2021). Synthesis of Temperature-Responsive Polymers Containing Piperidine Carboxamide and N,N-diethylcarbamoly Piperidine Moiety via RAFT Polymerization.
  • MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Royal Society of Chemistry. (n.d.). Piperazine and piperidine analogs in action: zinc(ii)-mediated formation of amidines.
  • PubMed. (n.d.). New carbamoylpiperidines as human platelet aggregation inhibitors.

Sources

Methodological & Application

The Strategic Utility of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: January 16, 2026

Shanghai, China – In the landscape of modern drug discovery, the strategic use of functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth analysis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, a versatile building block with significant potential in pharmaceutical research and development. While specific, publicly documented applications in the synthesis of marketed drugs remain proprietary or nascent, this document outlines the foundational chemistry, potential synthetic routes, and hypothetical protocols to illustrate its utility for researchers, scientists, and drug development professionals.

Introduction to a Versatile Piperidine Intermediate

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS No. 1272756-08-7) is a substituted piperidine that offers a unique combination of reactive sites, making it a valuable scaffold for chemical elaboration. The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. The key features of this intermediate are:

  • A Chiral Center: The C3 position of the piperidine ring is a chiral center, allowing for the synthesis of stereospecific drugs.

  • A Methyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing a handle for further functionalization.

  • An N-Dimethylcarbamoyl Group: This moiety serves as a stable and polar protecting group for the piperidine nitrogen. Its electronic properties can also influence the reactivity of the ring system.

These structural attributes position Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate as a key intermediate for creating diverse libraries of compounds for drug screening and as a starting material for the synthesis of complex target molecules.

Hypothetical Synthetic Pathway and Key Transformations

The synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route is outlined below, followed by a discussion of a key potential downstream reaction.

Synthesis of the Intermediate

A logical approach to the synthesis of the title compound involves the N-functionalization of a pre-existing piperidine-3-carboxylate scaffold.

Synthetic Pathway cluster_0 Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate A Methyl piperidine-3-carboxylate B Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate A->B Dimethylcarbamoyl chloride, Base (e.g., Triethylamine), Dichloromethane, 0 °C to rt

Caption: Hypothetical synthesis of the target intermediate.

Protocol 1: Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Objective: To introduce the dimethylcarbamoyl group onto the nitrogen of methyl piperidine-3-carboxylate.

Materials:

  • Methyl piperidine-3-carboxylate

  • Dimethylcarbamoyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of methyl piperidine-3-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the piperidine nitrogen for the electrophilic dimethylcarbamoyl chloride. Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.

Application in the Synthesis of a Hypothetical Bioactive Molecule

The methyl ester of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate can serve as a precursor to a variety of functional groups. A common transformation is its conversion to an amide, which is a key linkage in many drug molecules.

Downstream Application cluster_1 Hypothetical Amide Formation C Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate D 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid C->D 1. LiOH, THF/H2O 2. HCl (aq) E N-Aryl-1-(dimethylcarbamoyl)piperidine-3-carboxamide (Hypothetical Bioactive Molecule) D->E Aryl Amine, Coupling Agent (e.g., HATU, EDCI), Base (e.g., DIPEA), DMF

Caption: Potential downstream functionalization to an amide.

Protocol 2: Synthesis of an N-Aryl-1-(dimethylcarbamoyl)piperidine-3-carboxamide (Hypothetical)

Objective: To synthesize a potential bioactive amide from the intermediate.

Part A: Hydrolysis of the Methyl Ester

  • Dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acidify the reaction mixture to pH ~3-4 with aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.

Part B: Amide Coupling

  • Dissolve the carboxylic acid from Part A (1.0 eq) and the desired aryl amine (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.2 eq) or EDCI/HOBt (1.2 eq each).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction for the formation of the product.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol is based on standard, well-established methods for ester hydrolysis and amide bond formation, which are fundamental transformations in organic and medicinal chemistry. The specific conditions may require optimization for different substrates.

Data Summary

While quantitative data for the specific applications of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate are not publicly available, the following table lists related piperidine intermediates found in the literature, highlighting the importance of this structural class.

Compound NameCAS NumberKey Features and Potential Applications
Methyl piperidine-3-carboxylate50585-89-2A common precursor for N-substituted piperidines.
Methyl 1-Boc-piperidine-3-carboxylate148763-41-1The Boc-protected analog, widely used when the piperidine nitrogen needs to be deprotected at a later synthetic stage.
1-(Dimethylcarbamoyl)piperidine-2-carboxylic acid1249531-45-0A constitutional isomer of the hydrolyzed target molecule, suggesting the utility of the dimethylcarbamoyl group in this context.
3-Amino-N,N-dimethylpiperidine-1-carboxamide1272756-20-3A related structure indicating the exploration of dimethylcarbamoyl piperidines with different functionalities.

Concluding Remarks

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate represents a promising and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its unique combination of a chiral center, a modifiable ester group, and a stable N-dimethylcarbamoyl moiety provides medicinal chemists with a powerful tool for generating molecular diversity. The protocols and pathways outlined in this guide, while hypothetical due to the limited public data on this specific molecule, are based on robust and well-established chemical principles. They are intended to serve as a foundational resource for researchers looking to explore the potential of this and related piperidine intermediates in their drug discovery programs.

References

Please note: Due to the lack of specific literature on the title compound, the following references provide a general context on the synthesis and application of piperidine derivatives in medicinal chemistry.

  • Methyl 1-(Dimethylcarbamoyl)piperidine-3-carboxylate Product Page. AccelaChem. [Link]

  • Related Product Information. AccelaChem. [Link]

  • Related Product Information. AccelaChem. [Link]

  • Related Product Information. AccelaChem. [Link]

Application Notes and Protocols: Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This document provides a comprehensive technical guide on the synthesis and application of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, a versatile building block for introducing the 3-substituted piperidine motif in drug discovery and organic synthesis. We present detailed protocols for its preparation and subsequent transformations, highlighting its utility in creating diverse molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Piperidine Moiety

Piperidine and its derivatives are among the most important heterocyclic scaffolds in drug design.[1] Their conformational flexibility and the ability to present substituents in well-defined spatial orientations allow for effective and specific interactions with biological targets.[3] The N-substituent on the piperidine ring plays a crucial role in modulating the physicochemical properties, such as lipophilicity, polarity, and metabolic stability of the final compound.

The dimethylcarbamoyl group at the N1 position of the piperidine ring in Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate offers several advantages:

  • Metabolic Stability: The tertiary amide of the carbamoyl group is generally resistant to metabolic degradation compared to other N-substituents.

  • Modulation of Physicochemical Properties: The carbamoyl moiety can influence solubility and hydrogen bonding capabilities.

  • Synthetic Handle: The methyl ester at the C3 position serves as a versatile point for further chemical modifications, allowing for the construction of a library of derivatives.

Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

The title compound can be readily synthesized from commercially available Methyl piperidine-3-carboxylate via N-acylation with dimethylcarbamoyl chloride.

Synthetic Scheme

Synthesis_Scheme reagent1 Methyl piperidine-3-carboxylate product Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate reagent1->product Et3N, CH2Cl2 0 °C to rt reagent2 Dimethylcarbamoyl chloride reagent2->product

Caption: Synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • Methyl piperidine-3-carboxylate (or its hydrochloride salt)[4][5]

  • Dimethylcarbamoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of Methyl piperidine-3-carboxylate (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq). If starting from the hydrochloride salt, use 2.2 eq of triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Expected Spectroscopic Data:

Data TypeExpected Characteristics
¹H NMR Signals corresponding to the piperidine ring protons, the methyl ester protons (~3.7 ppm), and the two methyl groups of the carbamoyl moiety (~2.8 ppm).
¹³C NMR Resonances for the piperidine ring carbons, the ester carbonyl (~173 ppm), the carbamoyl carbonyl (~165 ppm), the ester methyl group, and the carbamoyl methyl groups.
Mass Spec [M+H]⁺ corresponding to the molecular weight of C10H18N2O3 (215.26 g/mol ).

Applications in Organic Synthesis

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a valuable intermediate for the synthesis of more complex molecules. The primary site of reactivity for further elaboration is the methyl ester at the 3-position.

Hydrolysis to the Carboxylic Acid

The hydrolysis of the methyl ester provides the corresponding carboxylic acid, which is a key intermediate for amide bond formation and other transformations.

Hydrolysis_Workflow start Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate step1 LiOH, THF/H2O start->step1 product 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid step1->product

Caption: Hydrolysis of the methyl ester.

Protocol: Hydrolysis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

  • Dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and acidify with 1N HCl to a pH of ~3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Amide Bond Formation

The resulting carboxylic acid can be coupled with a variety of amines to form diverse amides, a common linkage in pharmaceuticals.

Amide_Coupling acid 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid product N-substituted 1-(dimethylcarbamoyl)piperidine-3-carboxamide acid->product HATU, DIPEA, DMF amine R-NH2 amine->product

Sources

Application Notes and Protocols for the Use of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Utility of a Versatile Building Block

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a rigid framework that can be functionalized in three dimensions to achieve precise interactions with biological targets.[3] Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a functionalized piperidine derivative that serves as a valuable starting material for the synthesis of more complex molecules. Its structure incorporates two key reactive handles: a methyl ester at the 3-position and a dimethylcarbamoyl group on the nitrogen atom. The dimethylcarbamoyl moiety acts as a stable protecting group for the piperidine nitrogen, preventing its participation in reactions until its removal is desired. This allows for selective manipulation of the ester functionality, making it a versatile building block for creating libraries of compounds for drug discovery.[2]

These application notes provide detailed protocols for the use of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in the synthesis of a precursor to a nicotinic acetylcholine receptor (nAChR) partial agonist and for the deprotection of the piperidine nitrogen to enable further diversification.

Physicochemical Properties and Handling

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a stable organic compound amenable to a variety of synthetic transformations.

PropertyValueSource
CAS Number 1272756-08-7[4]
Molecular Formula C₁₀H₁₈N₂O₃[4]
Molecular Weight 214.26 g/mol [4]
Appearance Not specified (likely a colorless oil or low-melting solid)-
Solubility Soluble in most organic solvents (e.g., DCM, THF, MeOH, EtOAc)General chemical knowledge

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn when handling this compound.

Application Note 1: Synthesis of a Precursor for a Novel Nicotinic Acetylcholine Receptor (nAChR) Partial Agonist

Scientific Rationale: Nicotinic acetylcholine receptors (nAChRs) are important targets for the treatment of various central nervous system disorders, including nicotine addiction.[5] Varenicline, a partial agonist of the α4β2 nAChR, is a successful smoking cessation aid.[6] The synthesis of varenicline and its analogs often involves the construction of a rigid polycyclic framework.[7][8] This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis of a key bicyclic amine intermediate, a precursor for a simplified varenicline analog, starting from Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. The strategy involves the reduction of the ester to a primary alcohol, conversion to a suitable leaving group, and subsequent intramolecular cyclization.

Experimental Workflow Diagram:

G A Methyl 1-(dimethylcarbamoyl) piperidine-3-carboxylate B (1-(dimethylcarbamoyl)piperidin-3-yl)methanol A->B  LiAlH₄, THF  0 °C to rt C (1-(dimethylcarbamoyl)piperidin-3-yl)methyl 4-methylbenzenesulfonate B->C  TsCl, Pyridine  0 °C to rt D Methyl 2-((1-(dimethylcarbamoyl)piperidin-3-yl)methoxy)benzoate C->D  Methyl salicylate, K₂CO₃  DMF, 80 °C E 2-((1-(dimethylcarbamoyl)piperidin-3-yl)methoxy)benzoic acid D->E  LiOH, THF/H₂O  rt F Octahydropyrido[1,2-b][2,1]benzoxazepin-6(6aH)-one E->F  HATU, DIPEA  DMF, rt

Caption: Proposed synthetic workflow for a nAChR partial agonist precursor.

Detailed Step-by-Step Protocol:

Step 1: Reduction of the Methyl Ester

  • Causality: The first step is the reduction of the methyl ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. The reaction is performed at low temperature to control its exothermicity.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting white precipitate (aluminum salts) through a pad of Celite®, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield (1-(dimethylcarbamoyl)piperidin-3-yl)methanol as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Tosylation of the Primary Alcohol

  • Causality: The primary alcohol is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. p-Toluenesulfonyl chloride (TsCl) is used in the presence of pyridine, which acts as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve the alcohol from Step 1 (1.0 eq.) in anhydrous pyridine and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the tosylate.

Step 3: O-Alkylation with Methyl Salicylate

  • Causality: A Williamson ether synthesis is performed to couple the piperidine moiety with an aromatic ring. The tosylate is displaced by the phenoxide of methyl salicylate. Potassium carbonate is a suitable base to deprotonate the phenol, and DMF is a polar aprotic solvent that facilitates this Sₙ2 reaction.

  • Procedure:

    • To a solution of the tosylate from Step 2 (1.0 eq.) and methyl salicylate (1.1 eq.) in dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

    • Heat the reaction mixture to 80 °C and stir overnight.

    • Cool the mixture to room temperature, pour into water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Step 4 & 5: Saponification and Intramolecular Amide Coupling

  • Causality: The methyl ester is hydrolyzed to a carboxylic acid using lithium hydroxide (saponification). The resulting amino acid is then subjected to an intramolecular amide bond formation to construct the bicyclic lactam core. HATU is a common peptide coupling reagent that activates the carboxylic acid for attack by the piperidine nitrogen after removal of the carbamoyl group (which would be done in a separate step, this protocol focuses on building the core framework). For the purpose of this hypothetical protocol, we will assume a direct intramolecular cyclization is possible under certain conditions, or that the carbamoyl group is first removed as described in Application Note 2.

  • Procedure (Saponification):

    • Dissolve the ester from Step 3 in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq.) and stir at room temperature until the reaction is complete.

    • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Dry and concentrate to yield the carboxylic acid.

  • Procedure (Intramolecular Cyclization):

    • Dissolve the carboxylic acid in DMF.

    • Add HATU (1.2 eq.) and DIPEA (2.0 eq.) and stir at room temperature overnight.

    • Work up the reaction by adding water and extracting with ethyl acetate.

    • Purify the final product by column chromatography.

StepReagents and ConditionsPurpose
1 LiAlH₄, THF, 0 °C to rtReduction of methyl ester to primary alcohol
2 TsCl, Pyridine, 0 °C to rtConversion of alcohol to a good leaving group
3 Methyl salicylate, K₂CO₃, DMF, 80 °CWilliamson ether synthesis to form C-O bond
4 LiOH, THF/H₂O, rtSaponification of the methyl ester
5 HATU, DIPEA, DMF, rtIntramolecular amide bond formation

Application Note 2: Deprotection of the Piperidine Nitrogen via Hydrolysis of the Dimethylcarbamoyl Group

Scientific Rationale: The dimethylcarbamoyl group is a robust protecting group for the piperidine nitrogen. Its removal is often necessary to unmask the secondary amine, which can then be used for further functionalization, such as N-alkylation or N-arylation, to modulate the biological activity of the final compound. Tertiary amides are generally resistant to hydrolysis, requiring forcing conditions.[9][10] This protocol describes a method for the acidic hydrolysis of the N,N-dimethylcarbamoyl group.[11]

Deprotection Workflow Diagram:

G A Methyl 1-(dimethylcarbamoyl) piperidine-3-carboxylate B Methyl piperidine-3-carboxylate A->B  Conc. HCl, H₂O  Reflux

Caption: Workflow for the acidic hydrolysis of the N,N-dimethylcarbamoyl group.

Detailed Step-by-Step Protocol:

  • Causality: The acid-catalyzed hydrolysis of an amide involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[11] The strong acidic conditions and high temperature are necessary to overcome the stability of the tertiary amide. The reaction is driven to completion by the protonation of the resulting dimethylamine, which prevents the reverse reaction.[11]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq.) in a 1:1 mixture of concentrated hydrochloric acid and water.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or by using a strong base like NaOH while cooling in an ice bath, until the pH is basic (pH > 9).

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude Methyl piperidine-3-carboxylate can be purified by distillation or column chromatography if necessary.

ParameterConditionRationale
Reagent Concentrated HClProvides the acidic catalyst and drives the reaction.
Solvent WaterActs as the nucleophile for hydrolysis.
Temperature RefluxProvides the necessary activation energy for cleavage of the stable amide bond.
Workup Basic neutralizationTo deprotonate the secondary amine product for extraction into an organic solvent.

References

  • Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Available at: [Link]

  • Google Patents. (n.d.). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
  • New Drug Approvals. (n.d.). Varenicline. Retrieved January 16, 2026, from [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Available at: [Link]

  • PubMed. (1995). New carbamoylpiperidines as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(18), 3504-14. Available at: [Link]

  • ResearchGate. (2008). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. Current Topics in Medicinal Chemistry, 8(15), 1347-61. Available at: [Link]

  • Advances in Chemistry. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, 7(2), 163-189. Available at: [Link]

  • Save My Exams. (n.d.). Reactions of Amides. Retrieved January 16, 2026, from [Link]

  • Chemguide. (n.d.). Hydrolysing Amides. Retrieved January 16, 2026, from [Link]

  • University of Miami. (n.d.). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. Retrieved January 16, 2026, from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 22(16), 8991. Available at: [Link]

  • NIH. (2020). Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications. Marine Drugs, 18(11), 549. Available at: [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2018). The reaction pathways of direct C–N bond cleavage of piperidine. Available at: [Link]

  • ResearchGate. (2012). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3'- (Substituted phenyl) Deschloroepibatidine Analogs. Journal of Medicinal Chemistry, 55(14), 6512-22. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of Piperidine Derivatives in Chemical Research. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

  • Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved January 16, 2026, from [Link]

Sources

The Versatile Chiral Scaffolding of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure pharmaceuticals has positioned chiral piperidines as privileged scaffolds in modern drug discovery. Their conformational rigidity and the spatial orientation of substituents are often pivotal for achieving high-affinity and selective interactions with biological targets. Within this class of molecules, chiral Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and its parent scaffolds serve as versatile building blocks for the asymmetric synthesis of complex, biologically active compounds.

This guide provides an in-depth exploration of the synthetic utility of the chiral piperidine-3-carboxylate framework, with a focus on leveraging its inherent chirality to construct stereochemically rich molecules. While direct applications of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate are not extensively documented in readily available literature, its core structure, the chiral piperidine-3-carboxylic acid moiety, is a well-established and powerful tool in asymmetric synthesis. These notes will, therefore, focus on the applications of this core scaffold, providing a foundational understanding and practical protocols that can be adapted for its derivatives.

The Strategic Advantage of the Chiral Piperidine-3-Carboxylate Scaffold

The utility of the chiral piperidine-3-carboxylate scaffold stems from several key features:

  • Inherent Chirality: The stereocenter at the C3 position provides a chiral handle to direct the stereochemical outcome of subsequent transformations.

  • Orthogonal Functionality: The presence of a secondary amine (often protected), a carboxylic ester, and the piperidine ring itself allows for selective chemical modifications at different positions.

  • Conformational Constraint: The chair-like conformation of the piperidine ring influences the facial selectivity of reactions, enabling predictable diastereoselective transformations.

These attributes make it an ideal starting material for the synthesis of a wide range of substituted piperidines, which are key components of numerous approved drugs and clinical candidates.

Application I: Diastereoselective Alkylation of the Piperidine Ring

One of the most powerful applications of the chiral piperidine-3-carboxylate scaffold is in the diastereoselective alkylation of the piperidine ring. By converting the N-protected piperidine into a chiral enolate, it is possible to introduce substituents at the C2 or C4 positions with a high degree of stereocontrol. The following protocol outlines a general procedure for the diastereoselective alkylation of an N-Boc protected piperidine-3-carboxylate, a close analog of the topic compound.

Experimental Protocol: Diastereoselective α-Alkylation of (S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate

This protocol describes the diastereoselective introduction of an alkyl group at the C2 position of the piperidine ring. The bulky N-Boc group and the ester at C3 work in concert to direct the approach of the electrophile.

Materials:

  • (S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate (1.0 equiv) and dissolve in anhydrous THF (0.1 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.2 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the cold enolate solution, add the alkyl halide (1.5 equiv) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkylated piperidine derivative. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial as the lithium enolate is highly basic and will be quenched by protic solvents like water.

  • Low Temperature (-78 °C): The formation of the lithium enolate is performed at low temperature to ensure kinetic control and prevent side reactions such as enolate equilibration or decomposition.

  • LDA as a Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon without competing nucleophilic attack at the ester carbonyl.

  • N-Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom plays a critical role in directing the stereochemical outcome. It preferentially occupies an equatorial position, influencing the conformation of the piperidine ring and sterically hindering one face of the enolate, thereby directing the incoming electrophile to the opposite face.

Quantitative Data Summary:

The diastereoselectivity of this type of alkylation is typically high, with diastereomeric ratios often exceeding 90:10. The chemical yield is generally in the range of 60-85%, depending on the electrophile used.

ElectrophileDiastereomeric Ratio (2,3-trans:2,3-cis)Yield (%)
Benzyl bromide>95:582
Methyl iodide92:875
Allyl bromide90:1068

Application II: Synthesis of Fused Bicyclic Piperidines

The chiral piperidine-3-carboxylate scaffold can also be used as a precursor for the synthesis of enantiomerically pure fused bicyclic systems, such as indolizidinones and quinolizidinones. These motifs are present in a variety of alkaloids with interesting biological activities.

Experimental Workflow: Synthesis of a Chiral Indolizidinone

The following workflow outlines the key steps in the synthesis of a chiral indolizidinone starting from (S)-piperidine-3-carboxylic acid.

G A (S)-Piperidine-3-carboxylic acid B N-Protection (e.g., Boc) and Esterification A->B Boc₂O, MeOH, H⁺ C Reduction of Ester to Alcohol B->C LiAlH₄ D Activation of Alcohol (e.g., Tosylation) C->D TsCl, Pyridine E Intramolecular N-Alkylation (Cyclization) D->E NaH F Chiral Indolizidinone E->F

Caption: Synthetic workflow for a chiral indolizidinone.

Protocol Highlights and Mechanistic Insights:
  • N-Protection and Esterification: The initial protection of the nitrogen (e.g., with a Boc group) and esterification of the carboxylic acid are standard procedures to allow for selective manipulation of the functional groups.

  • Reduction of the Ester: The reduction of the methyl ester to the primary alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Activation of the Alcohol: The primary alcohol is then activated as a good leaving group, for example, by conversion to a tosylate. This step is crucial for the subsequent intramolecular cyclization.

  • Intramolecular N-Alkylation: The final step involves an intramolecular nucleophilic substitution where the piperidine nitrogen attacks the carbon bearing the tosylate group, leading to the formation of the fused bicyclic indolizidinone. This cyclization proceeds via an Sₙ2 mechanism, and the stereochemistry at C3 of the original piperidine ring is retained.

Conclusion

Chiral Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, and more broadly the chiral piperidine-3-carboxylate scaffold, represents a powerful and versatile platform for the asymmetric synthesis of complex molecules. A thorough understanding of the principles of stereocontrol, conformational analysis, and the strategic manipulation of protecting groups allows researchers to leverage this building block to construct a diverse array of enantiomerically pure piperidine derivatives with significant potential in drug discovery and development. The protocols and workflows presented herein provide a solid foundation for the practical application of this important chiral synthon.

References

  • Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813.

  • Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.

  • Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701–1729.

The Strategic Role of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in the Efficient Construction of Parallel Synthesis Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring prominently in a multitude of approved therapeutics.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to confer advantageous pharmacokinetic profiles upon parent molecules. This application note delves into the utility of a specialized building block, Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate , as a versatile and strategic tool for the generation of diverse chemical libraries through parallel synthesis. We will explore the unique chemical attributes of this scaffold, provide detailed, field-proven protocols for its derivatization, and discuss the rationale behind these methodologies, thereby equipping researchers in drug development with the knowledge to effectively leverage this compound in their discovery pipelines.

Introduction: The Piperidine Scaffold and the Advantage of the Dimethylcarbamoyl Moiety

The piperidine ring is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively probe biological space.[1][3] The introduction of various substituents onto this core structure allows for the fine-tuning of a molecule's biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate presents two key points of diversification, making it an ideal candidate for parallel synthesis. The methyl ester at the 3-position is amenable to a variety of chemical transformations, most notably amide bond formation, while the dimethylcarbamoyl group at the 1-position offers several distinct advantages over more common N-protecting groups or simple N-alkyl substituents:

  • Metabolic Stability: The dimethylcarbamoyl group is generally more resistant to metabolic degradation compared to simple alkyl groups, which can be susceptible to N-dealkylation.

  • Modulation of Physicochemical Properties: This moiety can influence the solubility and lipophilicity of the final compounds.

  • Synthetic Handle: While stable under many reaction conditions, the carbamoyl group can be cleaved under specific, often more forcing, conditions if further derivatization at the nitrogen is desired.

This application note will focus on the primary diversification strategy for this building block: the parallel derivatization of the methyl ester functionality.

Chemical Properties and Reactivity

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a synthetically accessible building block with the following key reactive sites:

  • C3-Methyl Ester: This is the primary site for diversification. It can undergo hydrolysis to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. Alternatively, direct aminolysis can be employed.

  • Piperidine Ring: The ring itself is relatively stable to a range of reaction conditions commonly employed in parallel synthesis.

Below is a diagram illustrating the structure and key reactive sites of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Caption: Structure and key functional groups of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Parallel Synthesis Workflows and Protocols

The following sections provide detailed protocols for the generation of a diverse library of piperidine-3-carboxamides starting from Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. These protocols are designed for a parallel synthesis format, typically in 24- or 96-well reaction blocks.

Workflow Overview

The overall strategy involves a two-step, one-pot or two-pot sequence:

  • Hydrolysis of the methyl ester to the carboxylic acid.

  • Amide coupling with a diverse library of primary and secondary amines.

G start Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H2O) start->hydrolysis acid 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid hydrolysis->acid coupling Step 2: Parallel Amide Coupling (Amine Library, Coupling Reagents) acid->coupling library Diverse Piperidine-3-carboxamide Library coupling->library

Caption: General workflow for the parallel synthesis of a piperidine-3-carboxamide library.

Protocol 1: Saponification (Ester Hydrolysis) in a Parallel Format

Objective: To efficiently hydrolyze the methyl ester of the starting material to the corresponding carboxylic acid in a parallel synthesis setup.

Rationale: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids.[4] Lithium hydroxide is often preferred in a laboratory setting due to its good solubility in mixed aqueous/organic solvent systems and the ease of subsequent workup.[5] The use of a THF/water mixture ensures the solubility of both the starting ester and the hydroxide salt.[5]

Materials:

  • Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 24- or 96-well reaction block with sealing mat

  • Shaker/orbital mixer

Procedure:

  • Dispensing the Starting Material:

    • Prepare a stock solution of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in THF (e.g., 0.5 M).

    • Dispense a specific volume of the stock solution into each well of the reaction block (e.g., 200 µL for a 0.1 mmol scale).

  • Addition of Hydrolysis Reagent:

    • Prepare a fresh stock solution of LiOH·H₂O in deionized water (e.g., 2.0 M).

    • To each well, add an excess of the LiOH solution (e.g., 150 µL, 3 equivalents). The addition of water to the THF solution should be done while vortexing or shaking to ensure proper mixing.

  • Reaction:

    • Seal the reaction block securely with a sealing mat.

    • Place the reaction block on a shaker and agitate at room temperature for 12-18 hours. The reaction progress can be monitored by LC-MS by taking a small aliquot from a representative well.

  • Work-up and Isolation (in parallel):

    • Acidification: Carefully add 1 M HCl to each well until the pH is acidic (pH ~2-3). This will protonate the carboxylate salt.

    • Extraction: Add an organic solvent (DCM or EtOAc) to each well. Seal the block and shake vigorously for 5-10 minutes. Allow the layers to separate.

    • Phase Separation: Carefully remove the aqueous layer from the bottom (for DCM) or top (for EtOAc) of each well. This can be done using a multichannel pipette or a liquid handling robot. Repeat the extraction with the organic solvent once more.

    • Drying and Evaporation: The combined organic extracts in a separate collection plate can be passed through a phase separator plate or dried over a drying agent like magnesium sulfate. The solvent is then removed under a stream of nitrogen or in a centrifugal evaporator.

Expected Outcome: The resulting 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid is typically obtained as a white to off-white solid or a viscous oil and is often used in the next step without further purification.

ParameterConditionRationale
Solvent THF/H₂OCo-solvent system to dissolve both organic substrate and inorganic base.
Base LiOH·H₂OEfficient for saponification with minimal side reactions.
Equivalents of Base 2-3 eq.Ensures complete hydrolysis of the ester.
Temperature Room TemperatureSufficient for the reaction to proceed to completion overnight.
Reaction Time 12-18 hAllows for complete conversion.

Protocol 2: Parallel Amide Coupling

Objective: To couple the in-situ generated or isolated carboxylic acid with a library of diverse amines to generate the final amide library.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[6][7][8] The use of coupling reagents is essential to activate the carboxylic acid for nucleophilic attack by the amine.[9] A common and highly effective combination is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base to neutralize the generated acid and facilitate the reaction.[10] DMF is a polar aprotic solvent that is well-suited for this type of reaction.[10]

Materials:

  • 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (from Protocol 1)

  • Library of primary and secondary amines (as stock solutions in DMF or DMSO)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • 24- or 96-well reaction block with sealing mat

  • Shaker/orbital mixer

Procedure:

  • Preparation of the Carboxylic Acid:

    • If the carboxylic acid from Protocol 1 was isolated, prepare a stock solution in anhydrous DMF (e.g., 0.5 M).

    • Dispense the carboxylic acid solution into each well of a new reaction block.

  • Addition of Reagents:

    • Amine Addition: Dispense the stock solutions of the diverse amine library into the corresponding wells (typically 1.1-1.2 equivalents).

    • Coupling Reagent and Base Addition: Prepare a premixed solution of HATU (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF. Add this solution to each well. The order of addition can be critical; often, pre-activating the carboxylic acid with HATU and DIPEA for a short period (5-10 minutes) before adding the amine can improve yields.

  • Reaction:

    • Seal the reaction block and place it on a shaker at room temperature for 4-12 hours. The reaction is typically complete within this timeframe. Monitor by LC-MS if necessary.

  • Work-up and Purification (in parallel):

    • Quenching: The reaction can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to each well.

    • Extraction: Extract the products with an appropriate organic solvent (e.g., EtOAc or DCM). The aqueous and organic layers can be separated as described in Protocol 1.

    • Purification: For high-purity compounds, parallel purification is often necessary. This can be achieved using automated flash chromatography systems with pre-packed silica gel columns or by preparative HPLC.

Expected Outcome: A library of diverse N-substituted 1-(dimethylcarbamoyl)piperidine-3-carboxamides.

ParameterConditionRationale
Coupling Reagent HATUHighly efficient, minimizes racemization for chiral substrates.
Base DIPEANon-nucleophilic base to scavenge acid and facilitate coupling.
Solvent DMFExcellent solvent for a wide range of substrates and reagents.
Stoichiometry Amine (1.1-1.2 eq.), HATU (1.2 eq.), DIPEA (3.0 eq.)Slight excess of amine and coupling reagent drives the reaction to completion.
Temperature Room TemperatureMild conditions that are suitable for most amines.

Applications in Drug Discovery

Libraries generated from Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate can be screened against a wide array of biological targets. The piperidine core is a known pharmacophore for targets in the central nervous system (CNS), as well as for anti-inflammatory and anti-infective agents.[11] The diversity introduced at the 3-position carboxamide can lead to the discovery of novel hits and provide valuable structure-activity relationship (SAR) data for lead optimization campaigns.

Conclusion

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a valuable and versatile building block for the construction of parallel synthesis libraries. Its dual points of potential diversification, combined with the favorable properties imparted by the dimethylcarbamoyl group, make it a strategic choice for medicinal chemists. The robust and scalable protocols provided herein for ester hydrolysis and amide coupling enable the efficient generation of diverse libraries of piperidine-3-carboxamides, accelerating the hit-to-lead process in drug discovery.

References

  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022). Beilstein Journals. Available at: [Link]

  • Solution-phase parallel synthesis of substituted benzimidazoles. (n.d.). PubMed. Available at: [Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. (n.d.). MDPI. Available at: [Link]

  • Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Available at: [Link]

  • Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. (n.d.). PubMed. Available at: [Link]

  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (n.d.). NIH. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv. Available at: [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (n.d.). ACS Publications. Available at: [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). ResearchGate. Available at: [Link]

  • Amide Bond Formation and Peptide Coupling. (2025). ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI. Available at: [Link]

  • Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents. (2017). PubMed. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC - NIH. Available at: [Link]

  • Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. (2016). PubMed. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. Available at: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). MDPI. Available at: [Link]

  • Hellenbrand, T., et al. (n.d.). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Semantic Scholar. Available at: [Link]

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. (n.d.). NIH. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[2] The nitrogen atom within the piperidine ring is often a key feature, influencing the molecule's basicity, polarity, and potential for hydrogen bonding, all of which are critical for drug-receptor interactions and pharmacokinetic properties.[2][3]

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a versatile starting material for the synthesis of novel drug candidates. Its structure presents three key points for chemical modification: the N-dimethylcarbamoyl group, the methyl ester at the C3 position, and the piperidine ring itself. This guide provides a detailed exploration of strategic derivatization at the carbamoyl and ester functionalities, offering robust protocols and the scientific rationale behind these experimental designs.

Strategic Derivatization Pathways

The derivatization of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate can be systematically approached by targeting its primary functional groups. The following diagram illustrates the principal synthetic routes for generating a library of diverse analogs.

G A Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate B 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid A->B Ester Hydrolysis D [1-(Dimethylcarbamoyl)piperidin-3-yl]methanol A->D Ester Reduction C Amide Library (R-NH2) B->C Amide Coupling E Ester & Ether Library D->E Esterification / Etherification F 1-(Dimethylcarbamoyl)piperidine-3-carbaldehyde D->F Oxidation G Further Derivatization (e.g., reductive amination) F->G Various Reactions

Caption: Key derivatization pathways for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Part 1: Derivatization via the C3-Ester Functionality

The methyl ester at the C3 position is a prime site for initial diversification efforts. It can be readily converted into a carboxylic acid, which then serves as a versatile handle for a wide range of subsequent chemical transformations.

Protocol: Hydrolysis of the Methyl Ester

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step that opens the door to amide library synthesis. This hydrolysis is typically achieved under basic conditions.

Experimental Protocol: Synthesis of 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid

  • Dissolution: Dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Saponification: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution. The use of LiOH is often preferred over NaOH or KOH due to its better solubility in mixed aqueous-organic solvents.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1N HCl). This will protonate the carboxylate to form the desired carboxylic acid.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • If necessary, the product can be further purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Mixed Solvent System: The methanol/water system ensures the solubility of both the ester starting material and the hydroxide salt.

  • LiOH: As mentioned, its solubility is advantageous. It is also a strong nucleophile for saponification.

  • Acidification: This step is critical for the isolation of the final product. The pH should be carefully controlled to ensure complete protonation without causing degradation.

Protocol: Amide Library Synthesis

With the carboxylic acid in hand, a diverse library of amide derivatives can be generated through coupling with a variety of primary and secondary amines. This is a powerful strategy in drug discovery for exploring structure-activity relationships (SAR).[4]

Experimental Protocol: General Procedure for Amide Coupling

  • Activation of Carboxylic Acid:

    • Dissolve 1-(Dimethylcarbamoyl)piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

    • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq) in the presence of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) (1.2 eq).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.

    • Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with the organic solvent used.

    • Wash sequentially with a weak acid solution (e.g., 1N HCl or saturated NH₄Cl), a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Coupling Agents: HATU and EDC/HOBt are highly efficient coupling reagents that minimize side reactions and racemization (if the chiral center is present).

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the activated ester intermediate.

  • Base: DIPEA is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction, driving the reaction to completion.

Parameter Condition 1 Condition 2
Coupling Reagent HATU/DIPEAEDC/HOBt/DIPEA
Solvent DMFDCM
Temperature Room TemperatureRoom Temperature
Typical Yield 80-95%70-90%

Table 1: Comparison of common amide coupling conditions.

Part 2: Derivatization via the N-Dimethylcarbamoyl Group

The N-dimethylcarbamoyl group offers another avenue for structural modification, although it is generally more challenging to derivatize than the ester. The two main approaches are reduction of the amide or complete removal of the carbamoyl group followed by re-functionalization of the piperidine nitrogen.

Protocol: Reduction of the Carbamoyl Group

Reduction of the N,N-dimethylcarbamoyl group to an N-methyl, N-methylaminomethyl group can significantly alter the compound's basicity and steric profile. This transformation is typically achieved using strong reducing agents.

G A Methyl 1-(dimethylcarbamoyl) piperidine-3-carboxylate B Methyl 1-(methyl(methylamino)methyl) piperidine-3-carboxylate A->B Amide Reduction (e.g., LiAlH4 or BH3)

Caption: Reduction of the N-dimethylcarbamoyl group.

Experimental Protocol: Reduction of the N-Dimethylcarbamoyl Group

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend a strong reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) or borane-tetrahydrofuran complex (BH₃·THF) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Substrate: Dissolve Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the cooled (0 °C) suspension of the reducing agent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄). For borane reductions, quenching is typically done with methanol.

  • Work-up:

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Strong Reducing Agents: The amide bond is highly stable and requires a potent reducing agent like LiAlH₄ or borane for reduction.[5][6]

  • Anhydrous Conditions: These reducing agents react violently with water, so stringent anhydrous conditions are essential for safety and reaction efficiency.

  • Careful Quenching: The quenching process is highly exothermic and must be performed with extreme care at low temperatures to control the reaction rate and prevent accidents.

Bioisosteric Replacement of the Carbamoyl Group

In some drug discovery campaigns, it may be beneficial to replace the entire N-dimethylcarbamoyl group with a bioisostere to modulate properties like solubility, metabolic stability, or receptor interaction.[7][8] This would first require the removal of the carbamoyl group.

Conceptual Workflow for Bioisosteric Replacement

  • N-Decarbamoylation: Removal of the carbamoyl group can be challenging. It may be achieved under harsh acidic or basic conditions, or through specific reagents designed for this purpose. The feasibility of this step would require experimental validation.

  • Re-functionalization of the Piperidine Nitrogen: Once the secondary amine (Methyl piperidine-3-carboxylate) is obtained, the nitrogen can be re-functionalized through various reactions such as:

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

    • Acylation: Reaction with acyl chlorides or anhydrides.

    • Sulfonylation: Reaction with sulfonyl chlorides.

    • Alkylation: Reaction with alkyl halides.

This approach allows for the introduction of a wide range of functionalities, significantly expanding the chemical space for exploration.

Conclusion

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a valuable starting material for the generation of diverse chemical libraries for drug discovery. By strategically targeting the C3-ester and the N-carbamoyl functionalities, researchers can efficiently synthesize a wide array of analogs with varied physicochemical and pharmacological properties. The protocols and rationales provided in this guide offer a solid foundation for initiating such synthetic efforts. It is crucial to emphasize that all experimental work should be conducted with appropriate safety precautions and that reaction conditions may require optimization for specific substrates and desired outcomes.

References

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Available at: [Link]

  • (2012). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 24(3), 1315-1317. Available at: [Link]

  • (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2947. Available at: [Link]

  • Jacobson, K. A., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 61(15), 6646-6660. Available at: [Link]

  • (N.d.). Synthesis of a) Methyl 3-hydroxy-3-methylaminomethylpiperidine-1-carboxylate. PrepChem. Available at: [Link]

  • Bridges, T. M., et al. (2008). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 18(20), 5439-5442. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today, 19(5), 567-581. Available at: [Link]

  • (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available at: [Link]

  • (2024). Ring Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Khamitova, A. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • (2019). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Available at: [Link]

  • (2024). A novel class of potent and selective ADAMTS7 inhibitors with a p-trifluoromethyl biphenyl sulfonamide scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Gates, M., & Klein, D. (1984). Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
  • Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 12(4), 2345-2360. Available at: [Link]

  • (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

  • (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. Available at: [Link]

  • (2024). Development of the Synthetic Route to PF-06878031 Part 2: Amide Reduction Route. Organic Process Research & Development. Available at: [Link]

  • Miller, N. R., et al. (2008). Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 18(20), 5443-5447. Available at: [Link]

  • Long, J. Z., et al. (2009). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 131(48), 17728-17739. Available at: [Link]

  • Bridges, T. M., et al. (2008). Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. Bioorganic & Medicinal Chemistry Letters, 18(20), 5439-5442. Available at: [Link]

  • (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

  • (N.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem. Available at: [Link]

  • (N.d.). Amide Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. Angewandte Chemie International Edition. Available at: [Link]

  • (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available at: [Link]

  • Zheng, X., et al. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180-188. Available at: [Link]

  • (N.d.). Amine synthesis by amide reduction. Organic Chemistry Portal. Available at: [Link]

  • (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-portal.org. Available at: [Link]

  • Miller, N. R., et al. (2008). Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Bioorganic & Medicinal Chemistry Letters, 18(20), 5443-5447. Available at: [Link]

  • (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(14), 2637-2647. Available at: [Link]

  • (2000). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. The Journal of Organic Chemistry, 65(23), 7612-7624. Available at: [Link]

  • (N.d.). Methyl piperidine-3-carboxylate hydrochloride. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Preparing Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this specific N-acylation reaction. The guidance herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate involves the N-acylation of Methyl piperidine-3-carboxylate with dimethylcarbamoyl chloride. This reaction, while straightforward in principle, is often complicated by the presence of the methyl ester functionality and the reactivity of the acylating agent. Careful control of reaction conditions is paramount to achieving high yield and purity. This guide will walk you through the critical parameters and provide solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A non-nucleophilic base is typically used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.[1]

Q2: What are the recommended starting materials and reagents?

  • Substrate: Methyl piperidine-3-carboxylate or its hydrochloride salt.[2][3]

  • Acylating Agent: Dimethylcarbamoyl chloride (DMCC).[4]

  • Base: A non-nucleophilic tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][5]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are recommended to prevent side reactions.[1]

Q3: Why is it crucial to use anhydrous conditions?

Dimethylcarbamoyl chloride is highly reactive towards water.[6] Any moisture present in the reaction will lead to the hydrolysis of the acylating agent to dimethylcarbamic acid, which is unstable, and hydrochloric acid. This will not only consume the reagent but can also protonate the starting piperidine, rendering it non-nucleophilic and halting the desired reaction.

Q4: What are the primary safety concerns associated with dimethylcarbamoyl chloride?

Dimethylcarbamoyl chloride is a highly toxic, corrosive, flammable, and carcinogenic compound.[7][8] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[7] It is also a lachrymator.[6]

Experimental Protocol: A General Procedure

This protocol provides a general method for the N-acylation of Methyl piperidine-3-carboxylate. Optimization may be required based on experimental observations.

Materials:

  • Methyl piperidine-3-carboxylate (1.0 eq.)

  • Dimethylcarbamoyl chloride (1.1-1.2 eq.)

  • Triethylamine (1.2-1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Methyl piperidine-3-carboxylate.[1]

  • Dissolve the substrate in anhydrous DCM to a concentration of approximately 0.1-0.5 M.[1]

  • Cool the solution to 0 °C using an ice-water bath.[1]

  • Add triethylamine dropwise to the stirred solution.[1]

  • Slowly add dimethylcarbamoyl chloride dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, proceed with the workup and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Product Yield

Potential Causes and Solutions:

  • Incorrect Reagent Stoichiometry: An insufficient amount of the acylating agent or base can lead to incomplete conversion.

    • Solution: Ensure accurate measurements of all reagents. A slight excess of dimethylcarbamoyl chloride (1.1-1.2 eq.) and base (1.2-1.5 eq.) is recommended to drive the reaction to completion.[1]

  • Inactive Acylating Agent: Dimethylcarbamoyl chloride is sensitive to moisture and can degrade upon storage.

    • Solution: Use a fresh bottle of dimethylcarbamoyl chloride or purify the reagent before use. Store it under an inert atmosphere and away from moisture.

  • Presence of Moisture: Water in the reaction will consume the dimethylcarbamoyl chloride.

    • Solution: Use anhydrous solvents and flame-dried glassware. Conduct the reaction under an inert atmosphere (argon or nitrogen).[1]

  • Protonation of the Starting Material: If the starting material is the hydrochloride salt, the free base needs to be generated in situ or before the reaction.

    • Solution: Use an additional equivalent of the tertiary amine base to neutralize the HCl salt. Alternatively, perform a liquid-liquid extraction with a suitable base to isolate the free amine before the reaction.

Problem 2: Presence of Significant Impurities

Potential Causes and Solutions:

  • Hydrolysis of the Methyl Ester: The use of a strong, nucleophilic base or prolonged reaction times at elevated temperatures can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid.

    • Solution: Use a non-nucleophilic base like triethylamine or DIPEA.[1] Avoid strong bases like sodium hydroxide or potassium hydroxide. Maintain a low reaction temperature (starting at 0 °C) and monitor the reaction closely to avoid unnecessarily long reaction times.

  • Reaction with Solvent: Using nucleophilic solvents like alcohols can lead to the formation of carbamate byproducts.

    • Solution: Employ inert, aprotic solvents such as DCM, THF, or acetonitrile.[1]

  • Formation of Tetramethylurea: Excess dimethylamine impurity in the dimethylcarbamoyl chloride can react with the acylating agent to form tetramethylurea.[4]

    • Solution: Use high-purity dimethylcarbamoyl chloride. Purification of the final product via column chromatography can remove this byproduct.

Problem 3: Difficult Product Purification

Potential Causes and Solutions:

  • Product is an Oil: The final product may not be a crystalline solid, making isolation by filtration difficult.

    • Solution: Purification by silica gel column chromatography is often the most effective method. A solvent system of ethyl acetate/hexanes or dichloromethane/methanol can be a good starting point for elution.

  • Emulsion during Workup: The presence of salts and the nature of the product can lead to the formation of emulsions during aqueous workup.

    • Solution: Add brine to the aqueous layer to break the emulsion. Filtering the organic layer through a pad of celite can also be effective.

  • Co-elution of Impurities: Some byproducts may have similar polarity to the desired product, making chromatographic separation challenging.

    • Solution: Optimize the solvent system for column chromatography. Using a gradient elution can improve separation. If impurities persist, consider recrystallization from a suitable solvent system if the product is a solid.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters. Note that optimal conditions can vary depending on the scale and specific laboratory setup.

ParameterRecommended RangeRationale
Substrate Concentration 0.1 - 0.5 MBalances reaction rate and solubility.
Equivalents of DMCC 1.1 - 1.2A slight excess ensures complete conversion of the starting material.
Equivalents of Base 1.2 - 1.5Neutralizes the HCl byproduct and a slight excess ensures the piperidine remains deprotonated.
Reaction Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction and minimize side reactions.[1]
Reaction Time 1 - 6 hoursShould be monitored by TLC or LC-MS to determine completion.

Visualizing the Process

Reaction Workflow

ReactionWorkflow General Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification A 1. Add Methyl piperidine-3-carboxylate to a dry flask under Argon B 2. Dissolve in Anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add Triethylamine C->D E 5. Add Dimethylcarbamoyl chloride dropwise at 0 °C D->E F 6. Warm to RT and Stir E->F G 7. Monitor by TLC/LC-MS F->G H 8. Aqueous Workup G->H I 9. Extraction with Organic Solvent H->I J 10. Dry and Concentrate I->J K 11. Purify by Column Chromatography J->K

Caption: Step-by-step experimental workflow.

Key Chemical Transformation

ReactionScheme N-Acylation Reaction cluster_reactants Reactants cluster_products Products Reactant1 Methyl piperidine-3-carboxylate Product Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate Reactant1->Product + Reactant2 + Base Reactant2 Dimethylcarbamoyl chloride Base Triethylamine Byproduct Triethylamine Hydrochloride Product->Byproduct and

Sources

Technical Support Center: Purification of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this important synthetic intermediate. Here, we combine established chemical principles with field-proven insights to ensure you can achieve the desired purity for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. The following flowchart provides a logical decision-making process to diagnose and resolve common purification challenges.

Purification_Troubleshooting start Start: Crude Product Analysis tlc_analysis TLC/LC-MS Analysis - Multiple Spots/Peaks? start->tlc_analysis major_impurities Identify Major Impurities: - Starting Materials - Reagents - Byproducts tlc_analysis->major_impurities Yes single_spot Single Major Spot/Peak with Minor Impurities tlc_analysis->single_spot No column_chromatography Purification Strategy: Flash Column Chromatography major_impurities->column_chromatography solvent_system Solvent System Selection: - Hexane/EtOAc - DCM/MeOH column_chromatography->solvent_system troubleshoot_column Troubleshooting Column: - Tailing? - Poor Separation? solvent_system->troubleshoot_column recrystallization Alternative Strategy: Recrystallization solvent_screening Recrystallization: Solvent Screening recrystallization->solvent_screening single_spot->recrystallization Alternative acid_base_extraction Consider Acid-Base Extraction to Remove Basic/Acidic Impurities single_spot->acid_base_extraction Consider final_purity_check Final Purity Check: - NMR - LC-MS - Elemental Analysis acid_base_extraction->final_purity_check successful_purification Successful Purification final_purity_check->successful_purification troubleshoot_column->final_purity_check No adjust_solvent Adjust Solvent Polarity or Add Modifier (e.g., Et3N) troubleshoot_column->adjust_solvent Yes adjust_solvent->final_purity_check solvent_screening->final_purity_check

Caption: Troubleshooting workflow for purification.

Problem: My crude product shows multiple spots on TLC, and I'm not sure what they are.

Potential Causes & Solutions:

  • Unreacted Starting Materials: The presence of unreacted piperidine-3-carboxylate or dimethylcarbamoyl chloride is a common issue.

    • Identification: Compare the Rf values of your crude mixture with authentic samples of the starting materials on a TLC plate.

    • Solution: An aqueous workup can often remove some of these more polar starting materials. If they persist, column chromatography is the most effective method for separation.[1]

  • Reagent-Related Impurities: Byproducts from coupling reagents or bases used in the reaction can contaminate the crude product.[1][2]

    • Identification: These are often highly polar and may streak on the TLC plate.

    • Solution: A simple aqueous wash (e.g., with dilute HCl, saturated NaHCO₃, and brine) during the workup can remove many of these impurities. For persistent impurities, column chromatography is recommended.

  • Side-Reaction Byproducts: The synthesis of piperidine derivatives can sometimes lead to the formation of byproducts.[2]

    • Identification: These will appear as distinct spots on the TLC, often with Rf values close to the product.

    • Solution: Flash column chromatography is the preferred method for separating these closely related impurities.[3][4] A careful selection of the eluent system is crucial for achieving good separation.

Problem: I'm seeing significant tailing of my product spot on the TLC plate and during column chromatography.

Potential Causes & Solutions:

  • Basic Nature of the Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen can interact strongly with the acidic silica gel, leading to tailing.

    • Solution: Add a small amount of a basic modifier to your eluent system. A common choice is 0.1-1% triethylamine (Et₃N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for your compound.

    • Solution: Systematically screen different solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4] Gradually increase the polarity to find the optimal separation.

Problem: My purified product is a persistent oil and won't crystallize.

Potential Causes & Solutions:

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Solution: Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Presence of Minor Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

    • Solution: Re-purify a small sample by column chromatography, taking very narrow fractions around the main peak. Combine the purest fractions and attempt recrystallization again.

  • Inherent Properties of the Compound: Some compounds are naturally oils at room temperature.

    • Solution: If the compound is pure by NMR and LC-MS, it may simply be an oil. If a solid form is required, consider forming a salt (e.g., a hydrochloride salt) which often has a higher propensity to crystallize.[5]

Problem: The yield after purification is very low.

Potential Causes & Solutions:

  • Product Loss During Workup: The product may have some water solubility, leading to loss during aqueous extraction steps.

    • Solution: Back-extract the aqueous layers with your organic solvent to recover any dissolved product.[3]

  • Improper Column Chromatography Technique: Using too polar of a solvent system can cause the product to elute too quickly with poor separation, leading to the collection of impure fractions. Conversely, a solvent system that is not polar enough may result in very slow elution and broad peaks, making it difficult to collect the pure product efficiently.

    • Solution: Optimize your solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.3 for your product.

  • Decomposition on Silica Gel: While less common for this specific compound under normal conditions, some piperidine derivatives can be sensitive to the acidic nature of silica gel.

    • Solution: If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of water) or an alternative stationary phase like alumina.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for flash column chromatography of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate?

A good starting point for flash column chromatography is a gradient of ethyl acetate in hexanes or petroleum ether.[3] You can begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. For more polar impurities, a system of methanol in dichloromethane can also be effective.[6] Always perform a TLC analysis first to determine the optimal solvent ratio.

Q2: Can I use recrystallization to purify Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate?

Recrystallization can be an effective purification technique if your crude product is relatively pure (generally >90%).[1] The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solvent Screening: Test small amounts of your crude product in various solvents (e.g., isopropanol, ethyl acetate, hexanes, toluene) to find a suitable system. A mixed solvent system, such as ethyl acetate/hexanes, is often effective.[7]

Q3: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is excellent for assessing purity and confirming the molecular weight of your compound.[8][9]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) and is a good indicator of overall purity.

Q4: My product has a slight yellow tint after purification. What could be the cause?

A yellow tint can sometimes indicate the presence of trace oxidized impurities.[1]

  • Solution: While often not detrimental to further reactions, if a colorless product is required, you can try treating a solution of your compound with a small amount of activated charcoal and then filtering it through a pad of celite before concentrating.

Q5: Is Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate stable during purification?

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is generally a stable compound under standard purification conditions.[10] However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided to prevent potential hydrolysis of the ester or carbamoyl group.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent.

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with your starting solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Dissolution: Dissolve the crude product in the minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

IV. References

  • The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from

  • UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Piperidine Carboxamides. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from

  • Google Patents. (2008). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid. Retrieved from

  • (n.d.). Methyl N-BOC-piperidine-3-carboxylate. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl piperidine-3-carboxylate | 50585-89-2. Retrieved from

  • BenchChem. (2025). Optimizing reaction conditions for "1-Carbamoylpiperidine-3-carboxylic acid" synthesis. Retrieved from

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Retrieved from

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved from

  • Google Patents. (n.d.). EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Retrieved from

  • EPA. (n.d.). Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114. Retrieved from

  • BenchChem. (n.d.). Methyl 3-aminopiperidine-1-carboxylate|CAS 471894-94-7. Retrieved from

  • National Institutes of Health. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization - PMC. Retrieved from

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2 | CID 16336093. Retrieved from

  • Googleapis.com. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. Retrieved from

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate | C7H13NO2 | CID 351626. Retrieved from

  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from

  • Oakwood Chemical. (n.d.). Methyl piperidine-3-carboxylate. Retrieved from

  • (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Retrieved from

  • ResearchGate. (2021, April 4). Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). Retrieved from

Sources

Technisches Support-Center: Fehlerbehebung bei der Synthese von 4-Fluor-N-methyl-N-(pyridin-4-yl)benzamid

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Absolut! Hier ist eine detaillierte Anleitung zur Fehlerbehebung für die Synthese von 4-Fluor-N-methyl-N-(pyridin-4-yl)benzamid, die speziell für Chemiker und Prozessentwicklungswissenschaftler entwickelt wurde.

Dieses Dokument dient als umfassender Leitfaden zur Fehlerbehebung bei den Herausforderungen, die bei der Synthese von 4-Fluor-N-methyl-N-(pyridin-4-yl)benzamid auftreten, einem wichtigen pharmazeutischen Zwischenprodukt. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch häufige Probleme führen und datengestützte Lösungen zur Optimierung Ihres Syntheseprozesses anbieten.

Übersicht über die Synthese

Die primäre Syntheseroute für 4-Fluor-N-methyl-N-(pyridin-4-yl)benzamid beinhaltet typischerweise die Acylierung von 4-(Methylamino)pyridin mit 4-Fluorbenzoylchlorid. Diese Reaktion, obwohl scheinbar unkompliziert, birgt mehrere Herausforderungen, insbesondere bei der Hochskalierung, die sich auf Ausbeute, Reinheit und Reproduzierbarkeit auswirken können.

Typisches Reaktionsschema: Reaktionsschema

Abbildung 1: Acylierung von 4-(Methylamino)pyridin mit 4-Fluorbenzoylchlorid.

Allgemeiner Arbeitsablauf der Synthese

Der folgende Arbeitsablauf beschreibt die kritischen Phasen des Syntheseprozesses, von der Vorbereitung der Reaktanten bis zur Isolierung des Endprodukts.

Synthese-Arbeitsablauf cluster_prep Phase 1: Vorbereitung cluster_reaktion Phase 2: Reaktion cluster_aufarbeitung Phase 3: Aufarbeitung & Reinigung cluster_analyse Phase 4: Analyse & Isolierung Reaktanten Reaktanten beschaffen (4-(Methylamino)pyridin, 4-Fluorbenzoylchlorid) Loesungsmittel Lösungsmittel vorbereiten (z.B. DCM, Acetonitril) Mischen 4-(Methylamino)pyridin & Base in Lösungsmittel auflösen Reaktanten->Mischen Zugabe 4-Fluorbenzoylchlorid kontrolliert zugeben Mischen->Zugabe Reagieren Bei kontrollierter Temperatur rühren (z.B. 0 °C bis RT) Zugabe->Reagieren Quenchen Reaktion quenchen (z.B. mit wässriger NaHCO3-Lösung) Reagieren->Quenchen Extrahieren Produkt extrahieren Quenchen->Extrahieren Reinigen Reinigung (Kristallisation/Chromatographie) Extrahieren->Reinigen Isolieren Produkt isolieren (Filtrieren & Trocknen) Reinigen->Isolieren Analysieren Charakterisierung (NMR, LC-MS, HPLC) Isolieren->Analysieren

Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese.

Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet detaillierte Erklärungen und umsetzbare Lösungen.

Problem: Geringe oder inkonsistente Ausbeute

F1: Meine Reaktionsausbeute ist konstant niedrig (<70 %). Was sind die wahrscheinlichsten Ursachen und wie kann ich sie beheben?

A1: Geringe Ausbeuten können auf mehrere Faktoren zurückzuführen sein, die von der Qualität der Reaktanten bis zu den Reaktionsbedingungen reichen.

  • Ursache 1: Unzureichende Qualität der Reaktanten: 4-(Methylamino)pyridin ist anfällig für Oxidation und kann sich bei längerer Lagerung zersetzen, was zu einer dunkleren Farbe und Verunreinigungen führt.[1][2] 4-Fluorbenzoylchlorid ist feuchtigkeitsempfindlich und kann zu 4-Fluorbenzoesäure hydrolysieren, die nicht an der gewünschten Reaktion teilnimmt.[3]

    • Lösung:

      • Qualitätsprüfung: Analysieren Sie die Ausgangsmaterialien vor der Verwendung mittels ¹H-NMR oder GC-MS, um ihre Reinheit zu überprüfen. Frische oder neu gereinigte Reaktanten werden empfohlen.

      • Handhabung von Acylchlorid: Öffnen und handhaben Sie 4-Fluorbenzoylchlorid unter einer inerten Atmosphäre (Stickstoff oder Argon), um die Exposition gegenüber Luftfeuchtigkeit zu minimieren.

  • Ursache 2: Unzureichende Säurebindung: Die Reaktion erzeugt Salzsäure (HCl) als Nebenprodukt. Wenn diese nicht effektiv neutralisiert wird, kann sie das basische Pyridin-Stickstoffatom des Ausgangsmaterials oder Produkts protonieren und es so für die Acylierung desaktivieren.

    • Lösung:

      • Basenauswahl: Verwenden Sie eine nicht-nukleophile Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) in einem leichten Überschuss (1,1–1,5 Äquivalente), um das erzeugte HCl effektiv zu binden.[4] Pyridin kann auch als Base und Lösungsmittel verwendet werden, erfordert jedoch höhere Temperaturen.

      • Reihenfolge der Zugabe: Lösen Sie 4-(Methylamino)pyridin und die Base vor der langsamen Zugabe des 4-Fluorbenzoylchlorids im Lösungsmittel auf.

  • Ursache 3: Nebenreaktionen: Bei erhöhten Temperaturen kann es zu einer übermäßigen Acylierung oder Zersetzung des Produkts kommen.

    • Lösung:

      • Temperaturkontrolle: Führen Sie die Zugabe des Acylchlorids bei einer niedrigeren Temperatur (0 °C) durch, um die exotherme Reaktion zu kontrollieren, und lassen Sie die Reaktion dann langsam auf Raumtemperatur erwärmen.[5] Überwachen Sie die Reaktion mittels TLC oder LC-MS, um eine Überhitzung oder längere Reaktionszeiten zu vermeiden.

Problem: Produktreinheit und Verunreinigungen

F2: Nach der Aufarbeitung zeigt meine Produktanalyse (LC-MS/NMR) signifikante Verunreinigungen. Was sind die häufigsten Verunreinigungen und wie kann ich sie entfernen?

A2: Die Identifizierung von Verunreinigungen ist der erste Schritt zu ihrer Beseitigung. Die häufigsten sind nicht umgesetzte Ausgangsmaterialien und Nebenprodukte aus der Hydrolyse oder Nebenreaktionen.

  • Verunreinigung 1: Nicht umgesetztes 4-(Methylamino)pyridin: Diese Verunreinigung ist basisch und polar, was die Reinigung erschweren kann.

    • Lösung:

      • Saure Wäsche: Während der wässrigen Aufarbeitung waschen Sie die organische Schicht mit einer verdünnten sauren Lösung (z. B. 1 M HCl oder 5 %ige Zitronensäurelösung). Dadurch wird das basische Ausgangsmaterial protoniert und in die wässrige Phase überführt.[6] Achtung: Das Produkt kann ebenfalls in die saure wässrige Phase übergehen, wenn der pH-Wert zu niedrig ist. Passen Sie den pH-Wert der wässrigen Phase anschließend wieder auf basisch an und extrahieren Sie erneut, um das Produkt zurückzugewinnen, falls ein Produktverlust festgestellt wird.

  • Verunreinigung 2: 4-Fluorbenzoesäure: Entsteht durch die Hydrolyse von 4-Fluorbenzoylchlorid.

    • Lösung:

      • Basische Wäsche: Waschen Sie die organische Schicht mit einer basischen Lösung (z. B. gesättigter Natriumbicarbonatlösung), um die saure Verunreinigung zu deprotonieren und in die wässrige Phase zu überführen.[7] Dies neutralisiert auch überschüssige Säure aus einer vorherigen sauren Wäsche.

  • Verunreinigung 3: N,N'-Dimethyl-N,N'-di(pyridin-4-yl)harnstoff: Diese Verunreinigung kann sich bilden, wenn Phosgen-Verunreinigungen im Acylchlorid vorhanden sind.

    • Lösung:

      • Kristallisation: Diese Verunreinigung hat oft eine andere Löslichkeit als das gewünschte Produkt. Eine Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser oder Ethylacetat/Hexan) ist oft sehr effektiv.

      • Chromatographie: Wenn die Kristallisation fehlschlägt, ist eine Säulenchromatographie an Kieselgel eine zuverlässige Methode.

TechnikZielverunreinigungProtokoll
Saure Wäsche 4-(Methylamino)pyridinExtrahieren Sie die organische Phase mit 1 M HCl (aq).
Basische Wäsche 4-FluorbenzoesäureExtrahieren Sie die organische Phase mit gesättigtem NaHCO₃ (aq).
Kristallisation Harnstoff-Nebenprodukte/AndereLösen Sie das Rohprodukt in einem minimalen Volumen heißen Lösungsmittels (z. B. Ethylacetat) und kühlen Sie es langsam ab.
Säulenchromatographie Alle VerunreinigungenKieselgel, Elution mit einem Gradienten von Ethylacetat in Hexan.
Tabelle 1: Reinigungsstrategien zur Entfernung häufiger Verunreinigungen.
Problem: Herausforderungen bei der Hochskalierung

F3: Bei der Hochskalierung der Reaktion von 10 g auf 100 g habe ich eine schlechtere Leistung und eine Zunahme von Verunreinigungen festgestellt. Was sind die kritischen Parameter, die bei der Hochskalierung zu berücksichtigen sind?

A3: Die Hochskalierung birgt Herausforderungen in Bezug auf Wärmeübertragung, Mischeffizienz und Reagenzienzugabe.[8]

  • Parameter 1: Wärmeübertragung: Die Acylierung ist exotherm. Bei größeren Volumina ist das Verhältnis von Oberfläche zu Volumen geringer, was die Wärmeableitung erschwert.[9] Eine unkontrollierte Temperatur kann zu Nebenreaktionen und Produktzersetzung führen.

    • Lösung:

      • Kontrollierte Zugabe: Verlangsamen Sie die Zugaberate des 4-Fluorbenzoylchlorids erheblich. Verwenden Sie eine Dosierpumpe für eine gleichmäßige und kontrollierte Zugabe.

      • Effiziente Kühlung: Stellen Sie sicher, dass der Reaktor über ein angemessenes Kühlsystem (z. B. einen Kühlmantel) verfügt, um die gewünschte Innentemperatur aufrechtzuerhalten.

  • Parameter 2: Mischen: Unzureichendes Mischen kann zu lokalen Konzentrationsgradienten ("Hot Spots") führen, was die Bildung von Nebenprodukten fördert.

    • Lösung:

      • Rührerauswahl: Verwenden Sie einen geeigneten Rührer (z. B. einen mechanischen Überkopfrührer mit geeigneter Impellergeometrie) und eine ausreichende Rührgeschwindigkeit, um eine homogene Suspension und eine effiziente Wärmeübertragung zu gewährleisten.

  • Parameter 3: Aufarbeitung im großen Maßstab: Phasenabtrennungen, die im Labor einfach sind, können im großen Maßstab problematisch werden, einschließlich der Bildung von Emulsionen.

    • Lösung:

      • Emulsionsbrechung: Fügen Sie während der wässrigen Aufarbeitung eine kleine Menge Kochsalzlösung (gesättigte NaCl-Lösung) hinzu, um die Dichte der wässrigen Phase zu erhöhen und die Phasentrennung zu verbessern.

      • Lösungsmittelauswahl: Wählen Sie ein organisches Lösungsmittel mit geringerer Wasserlöslichkeit (z. B. Methyl-tert-butylether (MTBE) anstelle von Ethylacetat), um Produktverluste in der wässrigen Phase zu minimieren.

Häufig gestellte Fragen (FAQs)

F: Welche analytischen Techniken eignen sich am besten zur Überwachung des Reaktionsfortschritts? A: Dünnschichtchromatographie (TLC) ist eine schnelle und kostengünstige Methode zur qualitativen Überwachung des Verschwindens von Ausgangsmaterialien. Für eine quantitative Analyse sind Hochleistungsflüssigkeitschromatographie (HPLC) oder Gaschromatographie-Massenspektrometrie (GC-MS) die Methoden der Wahl, um die genaue Umwandlung und die Bildung von Nebenprodukten zu verfolgen.[10]

F: Ist die Reaktion luft- oder feuchtigkeitsempfindlich? A: Ja. 4-Fluorbenzoylchlorid ist sehr feuchtigkeitsempfindlich.[3] Es wird dringend empfohlen, die Reaktion unter einer inerten Atmosphäre (Stickstoff oder Argon) durchzuführen und trockene Lösungsmittel und Glasgeräte zu verwenden, um die Hydrolyse des Acylchlorids zu verhindern.

F: Wie kann ich die Bildung von dunklen, teerartigen Nebenprodukten verhindern? A: Dunkle Verunreinigungen sind oft das Ergebnis von Zersetzung, die durch hohe Temperaturen oder Oxidation verursacht wird. Die Verwendung von hochwertigem, farblosem 4-(Methylamino)pyridin und die Aufrechterhaltung einer niedrigen Reaktionstemperatur (insbesondere während der Zugabe des Acylchlorids) sind entscheidend, um die Bildung dieser Nebenprodukte zu minimieren.

F: Was ist die optimale Reihenfolge der Reagenzienzugabe? A: Die empfohlene Reihenfolge ist, 4-(Methylamino)pyridin und die Base (z. B. Triethylamin) im Lösungsmittel aufzulösen und dann die Lösung von 4-Fluorbenzoylchlorid langsam zuzugeben. Diese Reihenfolge stellt sicher, dass eine Base vorhanden ist, um das erzeugte HCl sofort zu neutralisieren, wodurch die Protonierung des Amins verhindert wird.

Mechanismus: Acylierung und wichtige Nebenreaktionen

Das Verständnis des Reaktionsmechanismus und potenzieller Nebenreaktionen ist für eine effektive Fehlerbehebung unerlässlich.

Reaktionsmechanismus cluster_main Hauptreaktionsweg: Nukleophile Acylsubstitution cluster_side Nebenreaktionen Amin 4-(Methylamino)pyridin Intermediat Tetraedrisches Intermediat Amin->Intermediat + Acylchlorid Acylchlorid 4-Fluorbenzoylchlorid Hydrolyse Acylchlorid + H₂O → 4-Fluorbenzoesäure Acylchlorid->Hydrolyse Feuchtigkeit Produkt_HCl Produkt + HCl Intermediat->Produkt_HCl - Cl- Protonierung Amin + HCl → [Amin-H]⁺ (inaktiv) Produkt_HCl->Protonierung HCl-Nebenprodukt

Abbildung 3: Vereinfachter Mechanismus und häufige Nebenreaktionen.

Referenzen

  • G. W. H. Cheeseman, S. G. Greenberg. Some reactions of 4-aminopyridine and its derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1976, 1907-1910.

  • J. Clayden, N. Greeves, S. Warren. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Informationen zur Rolle von Basen bei Acylierungsreaktionen).

  • W. R. Roush. Comprehensive Organic Synthesis, Vol. 6. Pergamon Press, 1991. (Informationen zur Temperaturkontrolle bei exothermen Reaktionen).

  • W. L. F. Armarego, C. L. L. Chai. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017.

  • D. D. Perrin, W. L. F. Armarego. Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988.

  • J. A. Ragan. Challenges and opportunities in pharmaceutical process development. Organic Process Research & Development, 2011, 15(4), 759-760.

  • D. J. am Ende. Chemical Engineering in the Pharmaceutical Industry: R&D to Manufacturing. John Wiley & Sons, 2019.

  • L. R. Snyder, J. J. Kirkland, J. W. Dolan. Introduction to Modern Liquid Chromatography, 3rd Ed. John Wiley & Sons, 2010.

Sources

Technical Support Center: Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this reaction. Instead of a rigid protocol, we present a dynamic question-and-answer-based resource to troubleshoot specific issues you may encounter, ensuring a higher success rate and product purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the N-carbamoylation of methyl piperidine-3-carboxylate. Each question is structured to identify a problem, explain its underlying chemical cause, and provide a robust solution.

Q1: My reaction yield is low, and I see a significant amount of unreacted methyl piperidine-3-carboxylate starting material. What's going wrong?

A1: This is a classic issue of incomplete conversion. The root cause typically falls into one of three categories: reagent stoichiometry/purity, reaction kinetics, or improper quenching.

  • Causality Analysis: The nucleophilic attack of the secondary amine on methyl piperidine-3-carboxylate onto the electrophilic carbonyl carbon of dimethylcarbamoyl chloride (DMCC) is a bimolecular reaction. Its success hinges on the effective concentration of reactive species.

    • Reagent Purity: Dimethylcarbamoyl chloride is highly susceptible to hydrolysis.[1][2][3] If your reagent has been exposed to atmospheric moisture, a significant portion may already be inactive, leading to an under-dosing of the active reagent.

    • Kinetics: Like many acylation reactions, this transformation is not instantaneous. Insufficient reaction time or temperatures that are too low will result in incomplete conversion.

    • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic and halting the reaction. An inadequate amount or a weak base will fail to scavenge this acid effectively.

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Use a fresh bottle of DMCC or one that has been stored under an inert atmosphere. Consider titrating the DMCC before use if its quality is uncertain.

    • Optimize Stoichiometry: Use a slight excess of DMCC (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. Ensure your base (e.g., triethylamine, DIPEA) is present in at least a stoichiometric equivalent to the DMCC, if not slightly more (e.g., 1.2-1.5 equivalents).

    • Monitor the Reaction: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not rely solely on a fixed reaction time.

    • Temperature Control: While the reaction is often run at 0 °C to room temperature to control exotherms and side reactions, if conversion stalls, a modest increase in temperature (e.g., to 40 °C) can be beneficial.

Q2: I've isolated my product, but my NMR/LC-MS shows a persistent, low-molecular-weight impurity. I suspect it's tetramethylurea. How is this forming and how can I prevent it?

A2: Your suspicion is likely correct. The formation of tetramethylurea is a direct consequence of the primary side reaction in this synthesis: the hydrolysis of dimethylcarbamoyl chloride.

  • Mechanism of Formation:

    • Hydrolysis of DMCC: DMCC reacts rapidly with any trace water in the reaction medium to form the unstable dimethylcarbamic acid.[3]

    • Decarboxylation: Dimethylcarbamic acid quickly decomposes to dimethylamine and carbon dioxide.[1][3]

    • Byproduct Formation: The newly formed dimethylamine is a nucleophile and readily reacts with a second molecule of DMCC to produce the highly stable and often difficult-to-remove byproduct, tetramethylurea.[2][4]

  • Preventative Protocols:

    • Rigorous Anhydrous Technique: This is non-negotiable.

      • Dry all glassware in an oven (e.g., >100 °C) for several hours and cool under a stream of inert gas (N₂ or Argon).

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an anhydrous grade solvent.

      • Run the reaction under a positive pressure of an inert atmosphere.

    • Order of Addition: Add the DMCC slowly (dropwise) to the solution of methyl piperidine-3-carboxylate and base. This maintains a low instantaneous concentration of DMCC, favoring the desired reaction over side reactions.

Below is a diagram illustrating this detrimental side-reaction pathway.

byproduct_formation DMCC1 Dimethylcarbamoyl Chloride (DMCC) CarbamicAcid Dimethylcarbamic Acid (Unstable) DMCC1->CarbamicAcid H2O Trace H₂O H2O->CarbamicAcid Dimethylamine Dimethylamine CarbamicAcid->Dimethylamine CO2 CO₂ CarbamicAcid->CO2 TMU Tetramethylurea (Byproduct) Dimethylamine->TMU DMCC2 Dimethylcarbamoyl Chloride (DMCC) DMCC2->TMU

Caption: Formation of Tetramethylurea byproduct via DMCC hydrolysis.

Q3: My workup is complete, but the final product's mass spectrum corresponds to the carboxylic acid, not the methyl ester. What happened?

A3: This indicates saponification, or hydrolysis, of the methyl ester group. This is a common issue if the reaction workup or purification conditions are not carefully controlled.

  • Causality Analysis: The ester functional group is labile under either strongly acidic or, more commonly, strongly basic conditions, especially in the presence of water.

    • Basic Hydrolysis: Using aqueous sodium hydroxide or potassium carbonate during the workup to neutralize acid or wash the organic layer can easily hydrolyze the methyl ester. This is particularly true if the phases are stirred together for an extended period.

    • Acidic Hydrolysis: While less common for methyl esters at room temperature, prolonged exposure to strong aqueous acid can also lead to hydrolysis.

  • Troubleshooting & Solutions:

    • Use Milder Bases: For aqueous washes, use a saturated solution of sodium bicarbonate (NaHCO₃), which is sufficiently basic to neutralize acids like HCl but mild enough to minimize ester hydrolysis.

    • Minimize Contact Time: Perform aqueous extractions swiftly and avoid letting the biphasic mixture stir for extended periods.

    • Avoid Extremes of pH: Keep the pH of the aqueous phase during workup as close to neutral as possible (pH 7-8).[5]

    • Purification Considerations: If using column chromatography, ensure the silica gel is not acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).

Q4: How do I confirm the presence of these byproducts and purify my final compound effectively?

A4: A combination of modern analytical techniques and standard purification protocols is essential.

  • Analytical Protocol - Byproduct Identification:

    • LC-MS is your primary tool. It provides both retention time and mass-to-charge ratio (m/z) data. Create a table of expected masses for your starting material, product, and potential byproducts.

    • ¹H NMR Spectroscopy: Can confirm the presence of impurities. For example, tetramethylurea will show a sharp singlet around 2.8 ppm (in CDCl₃). The hydrolyzed acid will lack the methyl ester singlet (~3.7 ppm) and may show a broad carboxylic acid proton peak.

  • Data for Analysis:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Key NMR Signal (CDCl₃)
Methyl piperidine-3-carboxylateC₇H₁₃NO₂143.19144.1No N-substituent signals
Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate C₁₀H₁₈N₂O₃ 214.26 215.1 ~2.85 ppm (s, 6H, N(CH₃)₂)
TetramethylureaC₅H₁₂N₂O116.16117.1~2.8 ppm (s, 12H)
1-(Dimethylcarbamoyl)piperidine-3-carboxylic acidC₉H₁₆N₂O₃200.23201.1Absence of OCH₃ signal (~3.7 ppm); broad COOH peak
  • Purification Protocol - Column Chromatography:

    • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

    • Column Packing: Pack a column with silica gel using your chosen eluent system.

    • Eluent System: A gradient system of ethyl acetate in hexanes or dichloromethane/methanol is typically effective.

      • Start with a low polarity (e.g., 20-30% EtOAc in hexanes) to elute non-polar byproducts like tetramethylurea.

      • Gradually increase the polarity (e.g., to 50-70% EtOAc) to elute your desired product.

      • Highly polar byproducts like the hydrolyzed acid will elute last, often requiring the addition of methanol.

    • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

Core Synthesis & Troubleshooting Workflow

The following diagrams illustrate the primary synthetic pathway and a logical workflow for troubleshooting common issues.

main_reaction cluster_reactants Reactants SM Methyl piperidine-3-carboxylate Product Methyl 1-(dimethylcarbamoyl)- piperidine-3-carboxylate SM->Product DMCC Dimethylcarbamoyl Chloride (DMCC) DMCC->Product Byproduct Base•HCl Salt DMCC->Byproduct Base Non-nucleophilic Base (e.g., Triethylamine) Base->Product Base->Byproduct Scavenges HCl

Caption: Primary reaction for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

troubleshooting_workflow Start Analysis Shows Low Yield / Impurities CheckSM High % of Starting Material Remaining? Start->CheckSM CheckImpurity Unknown Peak Present in LC-MS? Start->CheckImpurity If yield is low CheckSM->CheckImpurity No Cause1 Incomplete Conversion CheckSM->Cause1 Yes Cause2 Identify Byproduct by Mass CheckImpurity->Cause2 Yes Solution1 • Check DMCC Purity • Use 1.1 eq. DMCC • Increase Reaction Time/Temp Cause1->Solution1 MassTMU Mass = ~117 [M+H]⁺ (Tetramethylurea) Cause2->MassTMU MassAcid Mass = ~201 [M+H]⁺ (Saponified Acid) Cause2->MassAcid CauseTMU DMCC Hydrolysis MassTMU->CauseTMU Yes CauseAcid Ester Hydrolysis MassAcid->CauseAcid Yes SolutionTMU • Use Anhydrous Technique • Run under Inert Gas CauseTMU->SolutionTMU SolutionAcid • Use Mild Base (NaHCO₃) in Workup • Neutralize Silica for Column CauseAcid->SolutionAcid

Caption: A logical workflow for troubleshooting common synthesis problems.

References

  • Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem. National Center for Biotechnology Information. [Link]

  • Dimethylcarbamoyl Chloride - All About Drugs. [Link]

  • Dimethylcarbamoyl chloride - Wikipedia. Wikimedia Foundation. [Link]

  • Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method - ResearchGate. [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]

Sources

Preventing degradation of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the storage and handling of this important chemical intermediate. Our goal is to ensure the integrity of your experiments by helping you prevent the degradation of this compound.

Introduction to the Stability of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a bifunctional molecule containing both a tertiary carbamate and a methyl ester. This unique structure presents specific stability challenges that must be carefully managed to ensure the compound's integrity throughout storage and experimental use. The primary degradation pathways of concern are hydrolysis of the ester and carbamate moieties. Understanding the factors that can accelerate these processes is the first step in preventing them.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate?

A1: The two primary degradation pathways are hydrolysis of the methyl ester and hydrolysis of the N,N-disubstituted carbamate.

  • Ester Hydrolysis: This is a common degradation route for all esters, which can be catalyzed by both acids and bases. The presence of moisture is a key factor in this process.

  • Carbamate Hydrolysis: While N,N-disubstituted carbamates are generally more stable towards hydrolysis than their monosubstituted counterparts, they can still degrade under harsh acidic or basic conditions.

Q2: What are the ideal storage conditions for this compound?

A2: Based on the stability of the related compound, Methyl piperidine-3-carboxylate, the recommended storage condition is in a freezer at or below -20°C, under an inert atmosphere (e.g., argon or nitrogen).[1] It is also crucial to store the compound in a tightly sealed container to minimize exposure to moisture and air.

Q3: Can I store the compound in a solution?

A3: Storing Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store it in solution for a short duration, use an anhydrous aprotic solvent and store it at a low temperature.

Q4: How can I tell if my sample has degraded?

A4: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are indicators of degradation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify degradation products.

Q5: What are the likely degradation products I should look for?

A5: The primary degradation products would be 1-(dimethylcarbamoyl)piperidine-3-carboxylic acid (from ester hydrolysis) and methyl piperidine-3-carboxylate (from carbamate hydrolysis), and potentially piperidine-3-carboxylic acid if both functional groups are hydrolyzed.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of a new peak in HPLC analysis after short-term storage. Hydrolysis due to moisture. 1. Ensure the storage container is properly sealed and stored in a desiccator, even within the freezer. 2. Use anhydrous solvents for all experimental work. 3. If the compound was handled outside of a controlled atmosphere, consider purging the container with an inert gas before sealing and storing.
Inconsistent results in biological assays. Degradation of the compound leading to lower effective concentration. 1. Perform a purity check of your stock compound using HPLC or LC-MS before each experiment. 2. Prepare fresh solutions for each experiment from a solid sample that has been stored under ideal conditions. 3. If using a stock solution, perform a stability study in your chosen solvent to determine its viability over time.
The compound has changed in appearance (e.g., color change, clumping). Significant degradation or absorption of water. 1. Do not use the compound for sensitive experiments. 2. Attempt to purify a small sample by an appropriate method if possible, and re-analyze for purity. 3. If purification is not feasible, it is recommended to acquire a new batch of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance under stress conditions.[2][3][4][5] This protocol outlines a general procedure for conducting a forced degradation study on Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Photolytic Degradation:

    • Expose a thin layer of the solid compound and a solution of the compound (1 mg/mL in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

    • Prepare a sample of the exposed solid and the solution for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and its potential degradation products.[6][7][8][9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (for LC-MS)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of separating the parent compound from its degradation products.

Visualizing Degradation Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the potential degradation pathways and the experimental workflow for a forced degradation study.

cluster_degradation Potential Degradation Pathways parent Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate ester_hydrolysis 1-(Dimethylcarbamoyl)piperidine-3-carboxylic Acid + Methanol parent->ester_hydrolysis Ester Hydrolysis (Acid/Base, H2O) carbamate_hydrolysis Methyl piperidine-3-carboxylate + Dimethylamine + CO2 parent->carbamate_hydrolysis Carbamate Hydrolysis (Strong Acid/Base, H2O) full_hydrolysis Piperidine-3-carboxylic Acid + Dimethylamine + Methanol + CO2 ester_hydrolysis->full_hydrolysis Carbamate Hydrolysis carbamate_hydrolysis->full_hydrolysis Ester Hydrolysis

Caption: Potential degradation pathways of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Photolytic) start->stress_conditions sample_prep Neutralize/Dilute Samples stress_conditions->sample_prep analysis Analyze by Stability-Indicating HPLC/LC-MS Method sample_prep->analysis data_analysis Identify Degradants & Establish Degradation Profile analysis->data_analysis

Caption: General workflow for conducting a forced degradation study.

References

  • Blessy, M., Patel, R. D., Prajesh, N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • International Council for Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. [Link]

  • BIOSYNCE. (2023, August 25). What is the stability of piperidine?[Link]

  • Restek. (2016, December). Effective Analysis of Carbamate Pesticides in a Fraction of the Time to Boost Productivity. Separation Science. [Link]

  • ChemBK. (2024, April 9). METHYL PIPERIDINE-3-CARBOXYLATE. [Link]

  • Agilent Technologies. (2015). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Phetmung, H., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13. [Link]

  • Sharma, A., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 733392. [Link]

  • PubChem. (n.d.). CID 118077621. National Center for Biotechnology Information. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2139. [Link]

  • Ali, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 187, 111951. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13. [Link]

  • O'Donnell, C., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7248. [Link]

  • Roy, J. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

  • Jorgensen, L., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10). [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2023). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]

  • DeForest, C. A., & Anseth, K. S. (2011). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter, 7(15), 6971-6975. [Link]

  • ResearchGate. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • Wang, P., et al. (2007). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 50(23), 5839-5847. [Link]

  • Ballard, F. J., & Gunn, J. M. (1982). Effects of amino acid analogues on protein synthesis and degradation in isolated cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 719(2), 348-356. [Link]

  • ResearchGate. (2018). Synthesis of α‐aryl α‐amino esters, comparison between previous and present results. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • NSF Public Access Repository. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]

Sources

Technical Support Center: Quality Control of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quality control of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common analytical challenges and troubleshooting strategies associated with this compound. As a critical intermediate in pharmaceutical synthesis, ensuring its purity, identity, and stability is paramount.[1][2]

This resource is structured to move from frequently asked questions to detailed troubleshooting guides for specific analytical methodologies. The protocols and explanations provided are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the quality control testing of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Q1: Which analytical techniques are most suitable for the routine quality control of this compound?

For routine quality control, a combination of High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents and volatile impurities, and Karl Fischer titration for water content is typically recommended. Identity can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the expected challenges when developing an HPLC method for this compound?

Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is a polar compound with a basic piperidine nitrogen. This can lead to poor retention on traditional reversed-phase columns and peak tailing due to interactions with residual silanols on the silica support.[6] Method development should focus on selecting a suitable column (e.g., a polar-embedded or end-capped C18 column) and optimizing the mobile phase pH and buffer concentration to ensure good peak shape and retention.[6][7]

Q3: Are there any specific considerations for GC analysis of this compound?

The dimethylcarbamoyl group can be thermally labile, potentially leading to degradation in the GC inlet.[8] It is crucial to optimize the injector temperature to minimize on-column degradation. Derivatization may be necessary for related impurities with active hydrogens to improve volatility and thermal stability.[9]

Q4: How should I approach the structural elucidation and confirmation of this molecule?

A combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques (like COSY, HSQC, and HMBC) is essential for unambiguous structural confirmation.[10] Mass spectrometry (MS) will confirm the molecular weight and provide fragmentation patterns that can further support the proposed structure.[9]

Q5: What are the critical aspects of analytical method validation for this intermediate?

Analytical method validation is a documented process that demonstrates the suitability of an analytical method.[3] Key parameters to validate, in accordance with ICH guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][11]

Part 2: Troubleshooting Guides for Key Analytical Methods

This section provides detailed troubleshooting advice for specific issues encountered during the analysis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a cornerstone for purity and assay determination. However, the physicochemical properties of piperidine derivatives can present challenges.[12]

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Causality: Peak tailing is often caused by secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica-based column packing.[6] Peak fronting can be a sign of column overload or an inappropriate sample solvent.[6]

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the piperidine nitrogen to ensure it is fully protonated and interacts less with silanols. Alternatively, a higher pH (e.g., >8) with a suitable pH-stable column can be used to analyze the neutral form.

    • Increase Buffer Strength: A higher buffer concentration can help to mask residual silanol activity.[6]

    • Use a Different Column: Consider columns specifically designed for polar or basic compounds, such as those with a polar-embedded phase or highly end-capped C18 phases.

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

    • Check for Overload: Reduce the injection volume or sample concentration to see if peak shape improves.[13]

Issue 2: Variable Retention Times
  • Causality: Fluctuations in retention time can stem from an improperly equilibrated column, changes in mobile phase composition, or temperature variations.[14]

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. If using a gradient, check the proportioning valve of your HPLC system.[13]

    • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations can affect retention times.

    • Check for Leaks: Inspect the system for any leaks that could cause pressure and flow rate fluctuations.

Experimental Workflow: HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation A Define Analytical Target Profile B Prepare Standard and Sample Solutions A->B C Column Selection (e.g., C18, Polar-Embedded) B->C D Mobile Phase Screening (pH, Buffer, Organic Modifier) C->D D->C Re-evaluate if poor peak shape E Optimize Gradient/Isocratic Conditions D->E E->D Adjust if poor resolution F Set Detection Wavelength E->F G System Suitability Test F->G H Validate per ICH Guidelines (Accuracy, Precision, etc.) G->H NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_confirmation Confirmation A ¹H NMR (Proton Environment) C COSY (¹H-¹H Correlations) A->C E HMBC (¹H-¹³C Long-Range Correlations) A->E B ¹³C NMR (Carbon Skeleton) D HSQC (¹H-¹³C Direct Correlations) B->D B->E F Mass Spectrometry (Molecular Weight) C->F D->F E->F G Final Structure Assignment F->G

Sources

Validation & Comparative

A Comparative Guide to Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and Other Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3] The strategic modification of the piperidine ring, particularly at the nitrogen atom, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate with two other key piperidine derivatives: Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate and Methyl 1-methylpiperidine-3-carboxylate. We will delve into their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and established chemical principles.

Introduction to the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug design due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1][3] The substituent at the 1-position (the nitrogen atom) plays a critical role in defining the molecule's overall characteristics. In this guide, we compare three distinct N-substituents on the methyl piperidine-3-carboxylate core: a dimethylcarbamoyl group (a tertiary amide), a tert-butoxycarbonyl (Boc) group (a carbamate), and a simple methyl group (a tertiary amine).

Synthesis and Reaction Mechanisms

The synthesis of these three derivatives originates from a common precursor, Methyl piperidine-3-carboxylate (also known as methyl nipecotate). The choice of reagent and reaction conditions dictates the final N-substituted product.

Synthesis_Pathways cluster_start Starting Material cluster_products N-Substituted Products Methyl_piperidine_3_carboxylate Methyl piperidine-3-carboxylate Target Methyl 1-(dimethylcarbamoyl)- piperidine-3-carboxylate Methyl_piperidine_3_carboxylate->Target Dimethylcarbamoyl chloride, Base (e.g., Triethylamine) Comparator1 Methyl 1-(tert-butoxycarbonyl)- piperidine-3-carboxylate Methyl_piperidine_3_carboxylate->Comparator1 Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Triethylamine) Comparator2 Methyl 1-methyl- piperidine-3-carboxylate Methyl_piperidine_3_carboxylate->Comparator2 Methyl iodide or Dimethyl sulfate, Base (e.g., K₂CO₃)

Experimental Protocol: Synthesis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

While specific literature for this exact synthesis is sparse, a standard protocol for N-acylation of a secondary amine can be applied.

Materials:

  • Methyl piperidine-3-carboxylate

  • Dimethylcarbamoyl chloride

  • Anhydrous triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve Methyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylcarbamoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Physicochemical Properties

The nature of the N-substituent significantly impacts the physicochemical properties of the piperidine derivative.

PropertyMethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylateMethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylateMethyl 1-methylpiperidine-3-carboxylate
Molecular Formula C₁₀H₁₈N₂O₃[4]C₁₂H₂₁NO₄C₈H₁₅NO₂
Molecular Weight 214.26 g/mol 243.30 g/mol [5]157.21 g/mol [6]
Boiling Point Not reportedNot reported~160-165 °C[6]
Physical Form Expected to be a liquid or low-melting solidLiquid[7]Liquid
Solubility Expected to be soluble in organic solventsSoluble in organic solventsSoluble in alcohols and ethers[6]
Hydrogen Bond Acceptors 342
Polar Surface Area ~50 Ų (estimated)~56 Ų~30 Ų

The dimethylcarbamoyl group introduces a polar amide functionality, likely increasing the compound's polarity and potential for hydrogen bonding compared to the N-methyl derivative. The Boc group, while also containing a carbonyl, is bulkier and more lipophilic.

Spectroscopic Data Comparison

Expected ¹H NMR signals for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate:

  • ~3.7 ppm (s, 3H): Methyl ester protons (-COOCH₃)

  • ~2.8 ppm (s, 6H): Dimethylcarbamoyl protons (-N(CH₃)₂)

  • 1.5-3.5 ppm (m): Piperidine ring protons

Known ¹H NMR data for Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate:

  • ~3.67 ppm (s, 3H): Methyl ester protons (-COOCH₃)

  • ~1.45 ppm (s, 9H): tert-Butyl protons (-C(CH₃)₃)

  • 1.5-4.0 ppm (m): Piperidine ring protons

Comparative Biological and Pharmacological Potential

The N-substituent is a key determinant of the biological activity of piperidine derivatives.

Biological_Activity cluster_compounds Piperidine Derivatives cluster_activities Potential Biological Activities Target Methyl 1-(dimethylcarbamoyl)- piperidine-3-carboxylate Cholinesterase_Inhibition Cholinesterase Inhibition Target->Cholinesterase_Inhibition Carbamate-like structure Antimicrobial_Activity Antimicrobial Activity Target->Antimicrobial_Activity General piperidine activity Comparator1 Methyl 1-(tert-butoxycarbonyl)- piperidine-3-carboxylate Comparator1->Cholinesterase_Inhibition Carbamate structure Comparator1->Antimicrobial_Activity General piperidine activity Comparator2 Methyl 1-methyl- piperidine-3-carboxylate Comparator2->Antimicrobial_Activity General piperidine activity Analgesic_Activity Analgesic Activity Comparator2->Analgesic_Activity Tertiary amine, opioid-like

Cholinesterase Inhibition: Carbamates are a well-known class of cholinesterase inhibitors used in the treatment of Alzheimer's disease.[8] Both Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate contain a carbamate-like or carbamate moiety, respectively, suggesting they could be investigated for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11] The dimethylcarbamoyl group, in particular, is found in the structure of the approved cholinesterase inhibitor rivastigmine.

Antimicrobial Activity: Piperidine derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.[12][13][14][15] The lipophilicity and hydrogen bonding capacity of the N-substituent can influence the compound's ability to penetrate microbial cell membranes. A comparative screening of these three derivatives against a panel of bacterial and fungal strains would be necessary to determine their relative potencies.

Analgesic Activity: The piperidine scaffold is a core component of many opioid analgesics, such as morphine and fentanyl.[16] The N-methyl group in Methyl 1-methylpiperidine-3-carboxylate is a common feature in many opioid receptor ligands. While the ester group at the 3-position is different from the typical 4-phenyl substitution in potent opioids, this derivative could still be explored for its potential interaction with opioid receptors.

Conclusion

The N-substituent on the piperidine-3-carboxylate scaffold dramatically influences the synthetic accessibility, physicochemical properties, and potential biological applications of the resulting molecules.

  • Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate presents an interesting profile due to its structural similarity to known cholinesterase inhibitors. Its synthesis is straightforward, and its polarity is intermediate between the N-methyl and N-Boc derivatives.

  • Methyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate is a versatile synthetic intermediate due to the protecting nature of the Boc group, which can be readily removed to allow for further functionalization of the piperidine nitrogen.[7]

  • Methyl 1-methylpiperidine-3-carboxylate represents a simple, tertiary amine derivative that may have applications in areas where this basic nitrogen is crucial for activity, such as in the development of opioid receptor ligands.

Further experimental investigation is required to fully characterize the properties and biological activities of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and to directly compare its performance against the other derivatives in relevant biological assays. This guide provides a foundational framework for researchers to design and execute such studies.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group-Website/files/publications/nature-si.pdf]([Link] Macmillan-Group-Website/files/publications/nature-si.pdf)

  • ResearchGate. (n.d.). Anticholinesterase Activity Screening of some Novel Dithiocarbamate Derivatives Including Piperidine and Piperazine Moieties. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • PubChem. (n.d.). Methyl piperidine-3-carboxylate. Retrieved from [Link]

  • ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). CID 118077621. Retrieved from [Link]

  • Chemsrc. (2025). Methyl 1-methylpiperidine-3-carboxylate. Retrieved from [Link]

  • Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 534-546.
  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry, 9(8), 169-176.
  • Kumar, A., et al. (2010). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 53-56.
  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5863-5867.
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & Medicinal Chemistry, 13(13), 4184-4190.
  • Viegas, C. V., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3295-3299.
  • Zhang, J., et al. (2019). Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. European Journal of Medicinal Chemistry, 179, 235-249.
  • Wang, S. Z., et al. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 240, 114606.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate.
  • PubChem. (n.d.). 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Piperidine-3-Carboxamide Analogs in Diverse Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in numerous FDA-approved therapeutics and its advantageous physicochemical properties.[1] This guide provides an in-depth comparative analysis of the biological efficacy of a series of piperidine-3-carboxamide derivatives, analogs of the core structure Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. We will explore their therapeutic potential across oncology, infectious diseases, and metabolic disorders, grounded in robust experimental data and elucidated mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in their own discovery programs.

Introduction: The Piperidine-3-Carboxamide Scaffold as a Privileged Motif

The piperidine ring's conformational flexibility and its ability to present substituents in defined three-dimensional space make it an ideal framework for interacting with a wide range of biological targets. The carboxamide linkage at the 3-position provides a key hydrogen bonding motif, crucial for molecular recognition at the active sites of enzymes and receptors. Modifications at the 1-position of the piperidine ring and on the carboxamide moiety have given rise to a diverse library of analogs with distinct and potent biological activities.

Comparative Efficacy Analysis in Key Therapeutic Areas

Anticancer Activity: Inducing Senescence in Melanoma

Recent investigations have highlighted the potential of N-arylpiperidine-3-carboxamide derivatives as potent anti-melanoma agents.[2] These compounds have been shown to induce a senescence-like phenotype in cancer cells, a state of irreversible cell cycle arrest.[2]

A high-throughput screening of approximately 110,000 compounds identified an initial hit with an N-arylpiperidine-3-carboxamide scaffold that induced senescence-like changes in human melanoma A375 cells without significant cytotoxicity to normal cells.[2] Subsequent structure-activity relationship (SAR) studies led to the identification of compound 54 , an S-isomer, which demonstrated significantly improved antimelanoma activity.[2]

Table 1: Comparative In Vitro Anticancer Activity [2][3]

Compound/DrugCancer Cell LineIC50 (µM)Known Mechanism of Action
Compound 54 (N-arylpiperidine-3-carboxamide derivative)A375 (Human Melanoma)0.03Induces senescence-like phenotype
Doxorubicin A375 (Human Melanoma)Not specified in provided textTopoisomerase II inhibitor, induces DNA damage-mediated senescence

The remarkable potency of Compound 54 underscores the potential of this scaffold in oncology. The induction of senescence as a therapeutic strategy offers a compelling alternative to traditional cytotoxic approaches.

Anti-Osteoporosis Activity: Potent Inhibition of Cathepsin K

Cathepsin K (Cat K), a cysteine protease highly expressed in osteoclasts, is a primary target for the treatment of osteoporosis due to its critical role in bone resorption.[4] A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as Cat K inhibitors, demonstrating significant potential as anti-bone resorption agents.[5]

SAR studies revealed that modifications at the 1-position of the piperidine ring with sulfonyl groups and on the benzylamine moiety attached to the carboxamide significantly influence inhibitory activity.[4] Compound H-9 emerged as the most potent inhibitor from this series.[5]

Table 2: In Vitro Cathepsin K Inhibitory Activity [5]

CompoundCathepsin K IC50 (µM)
H-9 0.08
MIV-711 (Clinical Phase 2a inhibitor)Comparable to H-9

Molecular docking studies indicated that H-9 forms multiple hydrogen bonds and hydrophobic interactions with key residues in the active site of Cathepsin K.[5] Furthermore, in vitro bone resorption assays confirmed that H-9 's efficacy in reducing collagen type I C-terminal telopeptide (CTX-I) release and bone resorption pit areas is comparable to the clinical candidate MIV-711.[5]

Antimalarial Activity: Species-Selective Proteasome Inhibition

The emergence of drug-resistant malaria parasites necessitates the discovery of novel therapeutic agents. A phenotypic screen against Plasmodium falciparum identified a piperidine carboxamide, SW042 , with potent antimalarial activity.[6] Genetic and biochemical studies subsequently identified the P. falciparum 20S proteasome β5 subunit (Pf20Sβ5) as the molecular target.[6]

Optimization of the initial hit led to the development of SW584 , an analog with improved potency and oral efficacy in a humanized mouse model of malaria.[6] Cryo-electron microscopy revealed that SW584 binds to a previously unexplored, non-conserved pocket of the Pfβ5 active site, explaining its species selectivity over human proteasome isoforms.[6]

Table 3: Antimalarial Activity Profile [6]

CompoundP. falciparum StrainEC50 (µM)Target
SW042 3D7 (drug-sensitive)0.14 - 0.19Pf20Sβ5
SW042 Dd2 (multidrug-resistant)0.14 - 0.19Pf20Sβ5
SW584 Not specifiedPotent analog of SW042Pf20Sβ5

The novel binding site and mechanism of action of this piperidine carboxamide series, coupled with a low propensity for resistance development, present a promising avenue for the development of new antimalarial therapies.[6]

Experimental Methodologies: A Guide to Synthesis and Evaluation

The successful development of these potent analogs relies on robust synthetic protocols and rigorous biological evaluation.

General Synthetic Scheme for Piperidine-3-Carboxamide Derivatives

The synthesis of the target piperidine-3-carboxamide derivatives typically involves the coupling of a substituted piperidine-3-carboxylic acid with a desired amine.

G cluster_0 Synthesis of Piperidine-3-Carboxamide Analogs reagent1 Piperidine-3-carboxylic acid derivative coupling Coupling Reaction (e.g., EDCI, HATU) reagent1->coupling reagent2 Substituted Amine reagent2->coupling product Target Piperidine-3-carboxamide Analog coupling->product

Caption: General synthetic workflow for piperidine-3-carboxamide analogs.

Detailed Synthetic Protocol (Example for Cathepsin K inhibitors): [5]

  • Preparation of (R)-1-(substituted-sulfonyl)piperidine-3-carboxylic acid: To a solution of (R)-piperidine-3-carboxylic acid in an appropriate solvent (e.g., THF), add a base (e.g., NaOH). Subsequently, add the desired sulfonyl chloride and stir at room temperature for several hours.

  • Amide Coupling: To a solution of the resulting carboxylic acid and the desired benzylamine derivative in a suitable solvent (e.g., DCM), add coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 2 hours.

  • Purification: Purify the final product using standard techniques such as column chromatography.

In Vitro Efficacy Evaluation: A Step-by-Step Workflow

The biological activity of the synthesized compounds is assessed through a series of in vitro assays tailored to the specific therapeutic target.

G cluster_1 In Vitro Efficacy Workflow synthesis Compound Synthesis & Purification primary_screen Primary Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) synthesis->primary_screen dose_response Dose-Response & IC50/EC50 Determination primary_screen->dose_response cellular_assay Cell-Based Functional Assay (e.g., Cytotoxicity, Senescence, Bone Resorption) dose_response->cellular_assay selectivity Selectivity Profiling (Against related targets) cellular_assay->selectivity lead Lead Candidate selectivity->lead

Caption: Workflow for in vitro evaluation of biological efficacy.

Protocol for Cathepsin K Inhibition Assay: [5]

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human Cathepsin K and a fluorogenic substrate (e.g., Z-FR-AMC) in an appropriate assay buffer.

  • Compound Incubation: Add varying concentrations of the test compounds to the enzyme solution and incubate for a specified period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The piperidine-3-carboxamide scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of potent and selective modulators of diverse biological targets. The analogs discussed in this guide demonstrate significant therapeutic potential in oncology, osteoporosis, and malaria. The modular nature of their synthesis allows for extensive SAR exploration, paving the way for further optimization of their efficacy, selectivity, and pharmacokinetic properties. Future research should focus on in vivo efficacy studies, detailed pharmacokinetic and pharmacodynamic profiling, and the identification of novel therapeutic applications for this privileged chemical class.

References

  • Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors. Benchchem.
  • A Comparative Analysis of Piperidine-3-Carbothioamide Derivatives and Their Analogs Against Established Drugs. Benchchem.
  • Lawong, A. et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. PMC - NIH.
  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PMC - NIH.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. (2025-10-21).

Sources

A Guide for Synthetic Strategy: N-Boc-piperidine-3-carboxylates vs. Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the piperidine scaffold is a privileged structure, appearing in a vast array of marketed drugs and clinical candidates. The strategic selection of N-substituted piperidine-3-carboxylates is therefore a critical decision point in the design of a synthetic route. While a multitude of such building blocks are commercially available, their utility is not always interchangeable. This guide provides a detailed analysis of two common classes of these reagents: the well-established Boc-protected piperidine-3-carboxylates and the analogous Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. The objective is to clarify their distinct synthetic roles and provide a framework for their strategic implementation.

The Fundamental Divide: A Removable Shield vs. a Permanent Fixture

At first glance, both molecules appear to be simple variations of a methyl piperidine-3-carboxylate core with a substituted nitrogen. However, the chemical nature of the N-substituent creates a fundamental divergence in their synthetic application. The tert-butoxycarbonyl (Boc) group is a quintessential protecting group , designed for deliberate and clean removal. In stark contrast, the N,N-dimethylcarbamoyl group is a highly stable urea derivative, which under typical synthetic conditions should be considered a permanent structural component . This distinction is paramount and dictates the strategic choice between them.

The Workhorse Intermediate: Boc-Protected Piperidine-3-carboxylates

N-Boc-piperidine-3-carboxylates are versatile intermediates used when the synthetic plan requires subsequent modification of the piperidine nitrogen. The Boc group serves as a robust, non-reactive shield for the nucleophilic and basic secondary amine, allowing for transformations elsewhere in the molecule. Its primary value lies in its predictable and high-yielding removal under acidic conditions.

Key Transformation: N-Boc Deprotection

The cleavage of the Boc group is a routine and highly efficient process. Standard conditions involve the use of strong acids, which readily cleave the carbamate to release the free piperidine as a salt, carbon dioxide, and tert-butanol or isobutylene.

Experimental Data Summary: Boc Deprotection

ReagentSolventTemperatureTimeYieldCitation
4M HClDioxaneRoom Temp1-3 hQuantitative
20-50% TFADCM0 °C to RT1-4 h>95%[1]

Experimental Protocol: Boc Deprotection with HCl in Dioxane

  • Dissolve the N-Boc-piperidine-3-carboxylate derivative (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dioxane.

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours, monitoring progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

  • The resulting salt is typically used directly in the subsequent step without further purification.

Subsequent Reaction: Amide Coupling

Once deprotected, the resulting piperidine salt is readily available for a variety of transformations, most commonly amide bond formation. Standard peptide coupling reagents are highly effective for this purpose.

Experimental Protocol: Amide Coupling with HATU

  • To a solution of the piperidine-3-carboxylate hydrochloride salt (1.0 eq) in a polar aprotic solvent like DMF, add the desired amine (1.1 eq) and a coupling agent such as HATU (1.2 eq).

  • Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the hydrochloride salt and facilitate the coupling.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography or recrystallization. Yields for this transformation are typically high, often in the 80-95% range.[3]

Synthetic Workflow: Boc-Protected Piperidines

Caption: Standard synthetic workflow utilizing an N-Boc-piperidine intermediate.

The Stable Building Block: Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

The N,N-dimethylcarbamoyl group is fundamentally different from a Boc group. It is not a carbamate; it is a fully substituted urea. The C-N bond within this urea moiety is significantly stronger and more resistant to cleavage due to the delocalization of the nitrogen lone pair into the carbonyl group. This enhanced stability means it does not function as a protecting group under mild acidic, basic, or hydrogenolysis conditions.

The Challenge of N,N-Dimethylcarbamoyl Cleavage

Amide and urea bonds are notoriously robust. Their hydrolysis typically requires harsh conditions, such as prolonged heating with concentrated strong acid or base, which are incompatible with many functional groups, including the methyl ester in the title compound.[4][5]

  • Acidic Hydrolysis: Requires heating in strong acids (e.g., 6M HCl, 100°C), which would concurrently hydrolyze the methyl ester to a carboxylic acid.[4]

  • Basic Hydrolysis: Requires heating with concentrated aqueous base (e.g., NaOH), which would saponify the methyl ester.[5][6]

  • Reductive Cleavage: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave amides. However, LiAlH₄ would also reduce the methyl ester to a primary alcohol, fundamentally altering the molecule's structure.[7]

A thorough literature search reveals a lack of mild, selective methods for the cleavage of such N,N-dialkylcarbamoyl groups from a piperidine ring that would offer orthogonality to the Boc group and preserve other sensitive functionalities.

Strategic Recommendations: A Clear Choice Based on Synthetic Goal

The selection between these two building blocks is not a matter of performance, but of purpose. The following decision-making framework should guide the synthetic chemist:

FeatureN-Boc-piperidine-3-carboxylates Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate
Synthetic Role Protected IntermediateStable Structural Component
N-Substituent Temporary shield (Boc group)Permanent fixture (Urea derivative)
Cleavage Conditions Mild to strong acid (TFA, HCl)Harsh (strong acid/base, heat) or non-selective reduction
Primary Use Case Synthesis requiring deprotection and subsequent N-functionalization (e.g., acylation, alkylation).Synthesis where the N,N-dimethylurea moiety is part of the final molecular target.
Visualization of Synthetic Divergence

G cluster_boc Boc-Protected Path cluster_dmc Dimethylcarbamoyl Path boc_start N-Boc Building Block boc_deprotect Deprotection boc_start->boc_deprotect boc_functionalize N-Functionalization boc_deprotect->boc_functionalize boc_end Diverse N-Substituted Piperidines boc_functionalize->boc_end dmc_start N-DMC Building Block dmc_modify Other Molecular Modifications (Ester Hydrolysis, etc.) dmc_start->dmc_modify dmc_end Final Target Containing N-DMC Moiety dmc_modify->dmc_end

Sources

A Comparative Guide to the Analytical Standards of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of quality, safety, and efficacy. Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, a substituted piperidine derivative, represents a class of compounds frequently encountered as building blocks in the synthesis of active pharmaceutical ingredients (APIs). This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical standards and methodologies for this target compound and its structurally related alternatives. While a publicly available, comprehensive set of analytical data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (CAS 1272756-08-7) is not readily found in the literature, this guide will establish a robust analytical framework based on first principles and available data for closely related, commercially available standards.

The focus of this guide is to empower researchers to develop and validate analytical methods for the quality control of this and similar molecules. We will delve into the nuances of chromatographic and spectroscopic techniques, providing not just protocols, but the scientific rationale behind the methodological choices.

The Analytical Imperative: Characterizing Piperidine Carboxylates

Piperidine derivatives are integral to a vast number of pharmaceuticals due to their ability to confer desirable pharmacokinetic properties. The precise substitution pattern on the piperidine ring, including the nature of the N-substituent and the ester group, dictates the molecule's physicochemical properties and, consequently, the optimal analytical approach.

Our target compound, Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, possesses three key functional groups that govern its analytical behavior:

  • A tertiary amine within the piperidine ring: Influences its basicity and potential for ion-pairing in chromatography.

  • A methyl ester: Susceptible to hydrolysis and a key feature for spectroscopic identification.

  • An N,N-dimethylcarbamoyl group: A polar, aprotic moiety that impacts solubility and chromatographic retention.

A thorough analytical characterization is essential to ensure identity, purity, and stability, forming the basis of a reliable quality control strategy.

Comparative Analytical Standards

For a meaningful comparison, we have selected several commercially available piperidine-3-carboxylate derivatives that serve as excellent reference points for method development. These alternatives possess structural similarities to our target compound, allowing for a comparative analysis of their analytical behaviors.

Compound NameCAS NumberKey Structural Difference from TargetSupplier Availability
Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate 1272756-08-7Target Compound Bidepharm[1]
Methyl piperidine-3-carboxylate50585-89-2Unsubstituted piperidine nitrogenSigma-Aldrich, Biosynth
(S)-Ethyl piperidine-3-carboxylate37675-18-6Unsubstituted piperidine nitrogen, ethyl esterSigma-Aldrich[2]
Methyl 1-Boc-piperidine-3-carboxylate148763-41-1N-Boc protecting groupChemicalBook, Sigma-Aldrich[3][4]
Ethyl 1-acetylpiperidine-3-carboxylateNot readily availableN-acetyl group, ethyl esterN/A

Orthogonal Analytical Approaches: A Multi-faceted Strategy

A robust analytical package for any pharmaceutical intermediate relies on the principle of orthogonality, where different analytical techniques provide complementary information, ensuring a comprehensive assessment of quality. We will now explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and its alternatives.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the primary technique for determining the purity of non-volatile and thermally labile compounds. For our target compound and its analogs, a reversed-phase HPLC (RP-HPLC) method is the most appropriate starting point.

Causality behind Experimental Choices:

  • Column: A C18 column is the standard choice for moderately polar compounds. The alkyl chains provide a hydrophobic stationary phase for retention.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is employed to elute a range of compounds with varying polarities. Acetonitrile often provides better peak shape and lower viscosity.

  • Mobile Phase Additive: The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), is crucial. It protonates the piperidine nitrogen, leading to more consistent interactions with the stationary phase and improved peak shape by reducing tailing. For mass spectrometry detection, a volatile acid like formic acid is preferred.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carbamoyl and ester functional groups, which have weak chromophores. If higher sensitivity is required or for compounds lacking a chromophore, a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be utilized.

Experimental Protocol: RP-HPLC Method for Piperidine-3-Carboxylate Derivatives

  • Instrumentation: A standard HPLC system with a UV detector or a CAD/MS detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

Expected Elution Order and Performance Comparison:

CompoundExpected Retention TimeRationale
Methyl piperidine-3-carboxylateEarlyMost polar due to the unsubstituted secondary amine.
(S)-Ethyl piperidine-3-carboxylateSlightly later than methyl esterSlightly more hydrophobic due to the ethyl group.
Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate IntermediateThe polar carbamoyl group is balanced by the dimethyl substitution, leading to intermediate polarity.
Methyl 1-Boc-piperidine-3-carboxylateLateThe bulky, hydrophobic Boc group significantly increases retention time.

This method serves as a starting point and should be validated for linearity, accuracy, precision, and specificity for the particular compound of interest.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) Inject->Gradient Detect UV Detection (210 nm) Gradient->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Figure 1: A typical workflow for the RP-HPLC analysis of piperidine carboxylate derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While our target compound may have limited volatility, GC-MS can be invaluable for identifying volatile impurities from the synthesis process and for providing structural confirmation through its characteristic fragmentation patterns.

Causality behind Experimental Choices:

  • Injection Mode: A split/splitless inlet is standard. A split injection is used for concentrated samples to avoid column overloading, while a splitless injection is used for trace analysis.

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides good separation for a wide range of compounds.

  • Oven Program: A temperature gradient is employed to separate compounds with different boiling points.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method, which generates reproducible fragmentation patterns for library matching.

Experimental Protocol: GC-MS Method for Piperidine Derivatives

  • Instrumentation: A standard GC-MS system.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Fragmentation Patterns:

The mass spectrum of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is expected to show characteristic fragments arising from:

  • Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of the dimethylcarbamoyl group or fragmentation of the piperidine ring.

  • Loss of the methoxy group (-OCH3) from the ester.

  • Loss of the methyl carboxylate group (-COOCH3).

  • Fragmentation of the dimethylcarbamoyl group.

By comparing the fragmentation patterns of the target compound with its alternatives, one can gain valuable structural insights. For instance, the presence of a fragment corresponding to the N-substituent (e.g., m/z 72 for the dimethylcarbamoyl group, m/z 57 for the Boc group) would be a key diagnostic feature.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent Inject Inject into GC Sample->Inject Separate Separate on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer Ionize->Detect TIC Total Ion Chromatogram Detect->TIC MassSpectra Extract Mass Spectra TIC->MassSpectra Identify Identify Peaks (Library Search & Fragmentation Analysis) MassSpectra->Identify

Figure 2: A generalized workflow for the GC-MS analysis of volatile and semi-volatile components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Causality behind Experimental Choices:

  • Solvent: A deuterated solvent that dissolves the sample is chosen, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (proportional to the number of protons), and their coupling patterns (revealing adjacent protons).

  • ¹³C NMR: Shows the number of different types of carbon atoms and their chemical shifts.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for a complete and unambiguous assignment of the structure.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • If necessary for full assignment, acquire 2D NMR spectra (COSY, HSQC, HMBC).

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals.

Expected Spectral Features and Comparison:

While specific spectral data for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate is not publicly available, we can predict its key NMR features and compare them with a known alternative, Methyl 1-Boc-piperidine-3-carboxylate[3].

Spectral FeatureMethyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate (Predicted)Methyl 1-Boc-piperidine-3-carboxylate (Observed)[3]
¹H NMR
N-substituent protonsSinglet around δ 2.8-3.0 ppm (6H, N(CH₃)₂)Singlet around δ 1.45 ppm (9H, C(CH₃)₃)
OCH₃ protonsSinglet around δ 3.7 ppm (3H)Singlet around δ 3.67 ppm (3H)
Piperidine ring protonsComplex multiplets between δ 1.5-4.0 ppmComplex multiplets between δ 1.5-4.0 ppm
¹³C NMR
C=O (carbamoyl)~165 ppmN/A
C=O (ester)~173 ppm~174 ppm
N-substituent carbons~36 ppm (N(CH₃)₂)~80 ppm (quaternary C), ~28 ppm (CH₃)
OCH₃ carbon~52 ppm~52 ppm
Piperidine ring carbons~25-55 ppm~25-55 ppm

The distinct chemical shifts of the N-substituent protons and carbons provide a clear diagnostic tool to differentiate between these compounds.

NMR_Analysis_Logic cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_info Derived Information Structure Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate H1_NMR ¹H NMR C13_NMR ¹³C NMR TwoD_NMR 2D NMR (COSY, HSQC) Proton_Environments Proton Environments & Connectivity H1_NMR->Proton_Environments Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone TwoD_NMR->Proton_Environments Structural_Confirmation Unambiguous Structural Confirmation Proton_Environments->Structural_Confirmation Carbon_Backbone->Structural_Confirmation

Figure 3: The logical relationship between NMR experiments and the structural information obtained.

Conclusion: A Framework for Quality

This guide provides a comprehensive framework for the analytical characterization of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate and its structurally related analogs. While specific, validated data for the target compound is not publicly available, the principles and protocols outlined herein, based on established analytical science and data from closely related compounds, provide a robust starting point for any researcher or drug development professional.

The application of orthogonal analytical techniques—HPLC for purity, GC-MS for volatile impurities and fragmentation analysis, and NMR for definitive structural elucidation—is paramount. By understanding the underlying scientific principles of these methods and how the chemical properties of the target molecule and its alternatives influence the experimental outcomes, scientists can confidently develop and validate methods to ensure the quality and consistency of these critical pharmaceutical intermediates.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2021. [Link]

  • PubChem. Methyl piperidine-3-carboxylate. [Link]

  • PubChem. Ethyl 1-cyclopentylpiperidine-3-carboxylate. [Link]

  • PubChem. CID 161290137. [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

Sources

Establishing a Robust In Vitro-In Vivo Correlation (IVIVC) for Novel Nootropic Agents: A Comparative Guide Featuring Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical milestone in this process is establishing a clear and predictive relationship between a compound's activity in laboratory assays (in vitro) and its performance in living organisms (in vivo). This guide provides a strategic framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC), a cornerstone of modern pharmaceutical development that can streamline progress, reduce reliance on extensive animal testing, and de-risk clinical translation.[1][2][3][4]

We will use a hypothetical series of novel compounds, Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate derivatives, as a case study. These compounds are designed as potential acetylcholinesterase (AChE) inhibitors, a therapeutic strategy for symptomatic treatment of cognitive decline in conditions like Alzheimer's disease.[5] This guide will walk you through the logical progression of experiments, from initial enzymatic assays to preclinical behavioral models, demonstrating how to generate and interpret data to build a compelling IVIVC.

The Strategic Importance of IVIVC in Drug Discovery

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., enzyme inhibition, dissolution rate) and a relevant in vivo response (e.g., plasma concentration, therapeutic effect).[1][6] Establishing a strong IVIVC is not merely an academic exercise; it provides tangible benefits:

  • Accelerated Development: A validated IVIVC allows for the use of in vitro data as a surrogate for in vivo performance, reducing the number of costly and time-consuming animal studies.[1][3]

  • Informed Candidate Selection: By understanding the relationship between in vitro potency and in vivo efficacy, researchers can more confidently select lead candidates with the highest probability of clinical success.

  • Quality Control and Formulation Optimization: IVIVC is crucial for setting meaningful manufacturing specifications and for optimizing drug delivery systems to achieve desired pharmacokinetic profiles.[2][4]

The overall workflow for establishing an IVIVC for our hypothetical piperidine derivatives is depicted below.

IVIVC_Workflow cluster_0 Part 1: In Vitro Characterization cluster_1 Part 2: In Vivo Evaluation cluster_2 Part 3: Correlation & Analysis A Primary Screening: AChE Inhibition Assay (IC50) B Secondary Screening: Selectivity vs. BuChE A->B C In Vitro Safety: Cytotoxicity Assays B->C D Pharmacokinetic (PK) Studies: Bioavailability, Half-life C->D Lead Candidate Selection G Data Integration & Modeling C->G Potency & Selectivity Data E Animal Model Selection: Scopolamine-Induced Amnesia D->E F In Vivo Efficacy: Cognitive Behavioral Tests E->F F->G Efficacy Data H Establish IVIVC G->H I Optimized Lead Candidates H->I Predictive Model for Future Analogs Morris_Water_Maze cluster_0 Experimental Groups cluster_1 Procedure cluster_2 Expected Outcome A Vehicle Control D Drug Administration B Scopolamine + Vehicle C Scopolamine + MDPC-004 E Morris Water Maze (Acquisition Trials) D->E F Probe Trial (Platform Removed) E->F G MDPC-004 group shows reduced escape latency (similar to Vehicle Control) E->G H MDPC-004 group spends more time in target quadrant F->H

Caption: Logic flow for a Morris Water Maze efficacy study.

Data Presentation: Comparative In Vivo Profile

The results from the in vivo studies should be tabulated to allow for direct comparison with the in vitro data.

Compound IDBrain Penetration (Brain/Plasma Ratio)Oral Bioavailability (%)Effective Dose (ED50) in Morris Water Maze (mg/kg)
MDPC-001 0.8351.0
MDPC-004 1.2450.3
Donepezil (Ref.) 1.5500.5

This is hypothetical data for illustrative purposes.

This in vivo data confirms that MDPC-004 is not only potent in vitro but also demonstrates good drug-like properties (brain penetration, bioavailability) and is highly effective at a low dose in vivo.

Part 3: Forging the Link: The In Vitro-In Vivo Correlation

The final step is to correlate the in vitro potency with the in vivo efficacy. By plotting the AChE IC50 values against the effective doses (ED50) from the behavioral model, we can visualize the relationship.

A strong correlation would show that compounds with lower IC50 values (higher potency) generally require lower doses to achieve a therapeutic effect in vivo. This relationship, once established for a chemical series, becomes a powerful predictive tool. It allows researchers to estimate the potential in vivo efficacy of new analogs based solely on their in vitro screening results, thereby prioritizing the synthesis and testing of compounds with the highest likelihood of success.

Detailed Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 8.0.

    • Substrate: 15 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.

    • Enzyme: Human recombinant AChE, diluted in Assay Buffer to a working concentration.

    • Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the test compound dilution (or buffer for control wells).

    • Add 140 µL of Assay Buffer.

    • Add 20 µL of the DTNB solution.

    • Initiate the reaction by adding 20 µL of the AChE enzyme solution.

    • Pre-incubate the plate for 10 minutes at 25°C.

    • Start the measurement by adding 20 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. [5]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Scopolamine-Induced Amnesia Model (Morris Water Maze)
  • Animals: Adult male C57BL/6 mice are commonly used. Acclimatize animals for at least one week before the experiment.

  • Apparatus: A circular pool (approx. 120 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden 1 cm below the water surface in one quadrant.

  • Drug Administration:

    • Administer the test compound (e.g., MDPC-004, orally) 60 minutes prior to the test.

    • Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes prior to the test.

    • The control group receives vehicle administrations.

  • Acquisition Phase (4 days):

    • Each mouse undergoes four trials per day.

    • For each trial, the mouse is placed into the pool from a different starting position.

    • The time taken to find the hidden platform (escape latency) is recorded. If the mouse does not find the platform within 60 seconds, it is guided to it.

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • Each mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be).

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase between groups using a two-way ANOVA.

    • Compare the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by post-hoc tests. A significant increase in time spent in the target quadrant for the compound-treated group compared to the scopolamine-only group indicates reversal of memory impairment.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025).
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025).
  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development. PhInc. Modeling. (2020).
  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023).
  • Animal Models of Alzheimer's Disease Evaluated with [11C]Pittsburg Compound B. MDPI.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Alzheimer's Disease Models. Inotiv.
  • A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers. (2022).
  • Alzheimer's Disease Research Models. Alzforum.
  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Assay Genie.
  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. Available from: [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate landscape of drug discovery and chemical synthesis, the responsible management of chemical byproducts is not merely a regulatory hurdle but a cornerstone of laboratory integrity and safety. This guide provides a detailed, procedural framework for the proper disposal of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, ensuring the protection of personnel, the environment, and the integrity of your research. As a carbamate derivative, this compound warrants a disposal protocol grounded in a thorough understanding of its chemical properties and the associated regulatory landscape.

Part 1: Core Principles & Hazard Assessment

The disposal strategy for any chemical begins with a clear-eyed assessment of its intrinsic hazards. Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate possesses two key structural features that dictate its handling and disposal: the piperidine core and, more critically, the N-dimethylcarbamoyl group.

  • The Carbamate Moiety: Carbamates are a class of organic compounds that can exhibit significant biological activity and toxicity. The U.S. Environmental Protection Agency (EPA) has specifically listed wastes generated from the production of carbamates as hazardous, underscoring the need for stringent management protocols.[1][2] Improper disposal of carbamate-containing wastes can lead to soil and groundwater contamination.[1] Therefore, the primary principle is to treat this compound and any materials contaminated with it as hazardous waste.

  • Regulatory Imperative: In the United States, the management and disposal of such chemical waste are governed by the Resource Conservation and Recovery Act (RCRA).[3] This framework prohibits the disposal of hazardous chemicals in regular trash or down the sewer system and mandates a cradle-to-grave documentation process.[3]

Data Summary: Disposal Profile

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly prevalent, its chemical class informs the necessary safety and disposal considerations.

Property / ConsiderationHazard Class & RationaleDisposal Action
Chemical Family Carbamate Ester, Piperidine DerivativeDue to the carbamate group, this compound must be treated as toxic hazardous waste.[1][4]
Physical Form Likely a solid or liquid.Handle as solid chemical waste or containerized liquid waste as appropriate.
Primary Disposal Route Toxic Organic CompoundThe recommended and often legally required disposal method is high-temperature incineration by a licensed chemical destruction facility.[4][5][6]
Solubility Varies based on solvent.Aqueous solutions must be collected as hazardous aqueous waste. Organic solutions must be collected as hazardous organic waste. Do not mix waste streams.[4]
Regulatory Status Regulated Hazardous WasteMust be managed according to federal (EPA), state, and local regulations.[3][7]

Part 2: Step-by-Step Disposal Protocol

Adherence to a systematic, documented procedure is critical for ensuring safety and compliance. The following protocol outlines the essential steps from the point of generation to final handoff for disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), inspected for integrity before each use.[5]

  • Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, impervious clothing may be necessary.[5]

Step 2: Segregate Waste at the Point of Generation

Proper segregation is fundamental to safe chemical waste management, preventing potentially violent reactions and ensuring the correct disposal pathway.[3]

  • Solid Waste: Collect unadulterated Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a dedicated, compatible hazardous waste container for solids.[4]

  • Liquid Waste (Aqueous): If the compound is in an aqueous solution, collect it in a separate hazardous waste container designated for aqueous waste.[4]

  • Liquid Waste (Organic Solvent): Solutions of the compound in organic solvents should be collected in a container designated for non-halogenated or halogenated organic waste, as appropriate. Never mix aqueous and organic waste streams.

Step 3: Use Proper Containerization and Labeling

Containers must be robust, compatible with the chemical, and securely sealed to prevent leaks.[3][5] The labeling is a critical compliance point.

  • Container Selection: Use a container that is free from damage and has a secure, leak-proof closure.[3] Plastic is often preferred for its durability.[7]

  • Labeling: The container must be clearly and indelibly labeled. The label must include:

    • The words "Hazardous Waste" .[8]

    • The full, unambiguous chemical name: "Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate" .[4]

    • An accurate list of all contents, including solvents.

    • An indication of the hazards (e.g., "Toxic").

Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is collected.[7][8]

  • Location: The SAA must be under the control of laboratory personnel.[3]

  • Containment: Keep the waste container within a secondary containment system (e.g., a larger bin) to contain any potential leaks.

  • Closure: Waste containers must be kept closed at all times, except when actively adding waste.[7]

  • Volume Limits: Be aware of institutional and regulatory limits for SAAs (typically a maximum of 55 gallons of hazardous waste).[7][8]

Step 5: Arrange for Final Disposal

The final step is the transfer of the accumulated waste to trained professionals for ultimate disposal.

  • Contact EHS: Arrange for pickup of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4]

  • Documentation: Ensure all disposal activities are recorded in your laboratory's waste log in accordance with institutional and regulatory requirements.

Part 3: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

G cluster_0 Point of Generation cluster_1 Waste Stream Identification cluster_2 Segregation & Collection cluster_3 Management & Final Disposal A Waste Generation (Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate) B Is the waste solid? (e.g., pure compound, contaminated gloves) A->B C Is the waste an aqueous solution? B->C No E Collect in 'Solid Hazardous Waste' Container B->E Yes D Waste is an organic solvent solution C->D No F Collect in 'Aqueous Hazardous Waste' Container C->F Yes G Collect in 'Organic Solvent Hazardous Waste' Container D->G Yes H Label Container: - 'Hazardous Waste' - Full Chemical Name - All Contents E->H F->H G->H I Store in designated Satellite Accumulation Area (SAA) - Keep container closed - Use secondary containment H->I J Contact EHS for Pickup & Final Disposal (Incineration) I->J

Caption: Waste Disposal Workflow for Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbam
  • Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide. Benchchem.
  • Labor
  • SAFETY DATA SHEETS.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory Waste Management: The New Regulations.
  • Regulation of Labor
  • Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates. U.S. Environmental Protection Agency.
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • Methyl 1-methylpiperidine-2-carboxylate SDS, 1690-74-0 Safety D

Sources

Personal protective equipment for handling Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate

This guide provides essential safety protocols and operational directives for handling Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate. As a novel derivative of piperidine, this compound's toxicological properties are not fully characterized. Therefore, this protocol is grounded in a precautionary principle, treating the substance with the high degree of caution afforded to related chemical structures. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Analysis & Risk Assessment

  • Piperidine Core: The foundational piperidine structure is classified as a flammable liquid that is harmful if swallowed, toxic upon skin contact or inhalation, and can cause severe skin burns and eye damage.[1]

  • Carboxylate & Carbamoyl Groups: While less acutely hazardous, related carboxylate esters and carbamates can cause skin, eye, and respiratory irritation.[2][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the most critical step in mitigating the risks identified above. A comprehensive PPE program must be implemented, addressing all potential routes of exposure.[4][5] The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale & Standard
Hand Protection Double-gloving with nitrile gloves (outer glove with minimum 0.2mm thickness)Provides robust protection against skin absorption and chemical burns, which are known hazards of piperidine derivatives.[1] The outer glove can be removed if contaminated, protecting the inner glove. Must meet ASTM F739 or EN 374 standards for chemical permeation.[6]
Eye & Face Protection Chemical safety goggles and a full-face shieldProtects against splashes of the liquid and potential vapors that can cause severe eye damage. Standard safety glasses are insufficient. Must comply with ANSI Z87.1 or OSHA 1910.133 standards.[6][7]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRequired when handling the compound outside of a certified chemical fume hood or when there is a risk of aerosolization. This mitigates the inhalation toxicity associated with the piperidine core.[8][9][10]
Protective Clothing Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffsPrevents contact with skin on the arms. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or full-body suit is mandated.

Operational Plan: From Benchtop to Disposal

Adherence to a strict, step-by-step operational plan is crucial for ensuring safety. The following workflow diagram illustrates the key phases of handling Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Materials & Glassware prep_1->prep_2 prep_3 Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_2->prep_3 prep_4 Locate & Test Emergency Shower/Eyewash prep_3->prep_4 handle_1 Work Inside Fume Hood prep_4->handle_1 Begin Experiment handle_2 Carefully Dispense Compound handle_1->handle_2 handle_3 Keep Container Tightly Sealed handle_2->handle_3 handle_4 Immediately Contain Spills handle_3->handle_4 clean_1 Decontaminate All Surfaces handle_4->clean_1 Conclude Experiment clean_2 Segregate Waste into Labeled Container (Halogenated/Non-Halogenated) clean_1->clean_2 clean_3 Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Goggles -> Coat -> Inner Gloves) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Safe Handling of Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment (glassware, stir plates, reagents) within the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE as specified in the table above. Always check gloves for any signs of degradation or punctures before use.

    • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Handling:

    • All manipulations of the compound must be performed within the fume hood.

    • When weighing or transferring the material, use a spatula and exercise care to avoid creating dust or aerosols.

    • Keep the primary container sealed when not in immediate use.

    • In the event of a small spill, immediately absorb it with a chemical absorbent material (e.g., vermiculite) and place it in a sealed, labeled waste container.

  • Disposal:

    • All waste, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

    • Follow your institution's specific guidelines for waste stream segregation (e.g., halogenated vs. non-halogenated solvents).

    • Never dispose of this chemical down the drain.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By implementing this comprehensive safety framework, researchers can confidently and safely handle Methyl 1-(dimethylcarbamoyl)piperidine-3-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health.

  • Understanding OSHA Requirements for Personal Protective Equipment (PPE). Occupational Safety and Health Administration.

  • Personal Protective Equipment - Standards. Occupational Safety and Health Administration.

  • Personal Protective Equipment - Overview. Occupational Safety and Health Administration.

  • OSHA Standards for Personal Protective Equipment. Avetta.

  • Pocket Guide to Chemical Hazards Introduction. National Institute for Occupational Safety and Health.

  • Mastering OSHA PPE Guidelines for Workplace Safety. Horton Group.

  • NIOSH Pocket Guide to Chemical Hazards (PDF). National Institute for Occupational Safety and Health.

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. National Institute for Occupational Safety and Health.

  • Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health.

  • Safety Data Sheet - Piperidine-3-carboxylic acid. Fisher Scientific.

  • Safety Data Sheet - Piperidine. Sigma-Aldrich.

  • Safety Data Sheet - Piperidine. Penta Chemicals.

  • Safety Data Sheet - tert-Butyl (6-Methylpiperidin-3-yl)carbamate. TCI Chemicals.

  • Ethyl Piperidine-3-Carboxylate MSDS/SDS. BOC Sciences.

  • Safety Data Sheet - 3-Carbethoxy-4-piperidone hydrochloride. Fisher Scientific.

  • MSDS of Methyl 1-methylpiperidine-3-carboxylate. ChemSrc.

  • Safety Data Sheet - Methyl piperidine-4-carboxylate hydrochloride. Angene Chemical.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.